Product packaging for 4,4-Dimethylhexanoic acid(Cat. No.:CAS No. 2979-89-7)

4,4-Dimethylhexanoic acid

Cat. No.: B1610416
CAS No.: 2979-89-7
M. Wt: 144.21 g/mol
InChI Key: CDDLKCXJAFKTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,4-Dimethylhexanoic acid is a branched-chain fatty acid with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . Its structure features a hexanoic acid backbone substituted with a gem-dimethyl group at the fourth carbon, a characteristic that can influence its steric and electronic properties . This compound is provided for research and development purposes and is strictly for laboratory use. As a specialized organic building block, this compound serves as a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound to introduce a sterically hindered carboxylic acid moiety into larger molecular architectures or to investigate structure-activity relationships in various applications. The branched alkyl chain of this compound may be of particular interest in the synthesis of ligands, polymers, or liquid crystals, where its structure can modify physical properties such as solubility and melting point. Derivative compounds, such as its 6-amino-substituted analogue, highlight its potential as a precursor in the synthesis of more complex molecules for further research . This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this substance in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1610416 4,4-Dimethylhexanoic acid CAS No. 2979-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2979-89-7

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4,4-dimethylhexanoic acid

InChI

InChI=1S/C8H16O2/c1-4-8(2,3)6-5-7(9)10/h4-6H2,1-3H3,(H,9,10)

InChI Key

CDDLKCXJAFKTMW-UHFFFAOYSA-N

SMILES

CCC(C)(C)CCC(=O)O

Canonical SMILES

CCC(C)(C)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Dimethylhexanoic acid. The information is compiled from various scientific databases and literature sources to support research and development activities.

Core Physicochemical Properties

This compound is a branched-chain fatty acid. While extensive experimental data for this specific isomer is limited in publicly available literature, a combination of computed data and general knowledge of carboxylic acids allows for a foundational understanding of its chemical and physical characteristics.

General Properties
PropertyValueSource
Molecular Formula C₈H₁₆O₂--INVALID-LINK--[1]
Molecular Weight 144.21 g/mol --INVALID-LINK--[1]
CAS Number 2979-89-7--INVALID-LINK--[1]
Canonical SMILES CCC(C)(C)CCC(=O)O--INVALID-LINK--[2]
Experimental and Computed Physicochemical Data

A summary of available experimental and computed physicochemical data for this compound is presented below. It is important to note the distinction between experimentally determined values and those predicted by computational models.

PropertyValueData TypeSource
Melting Point Data not availableExperimental-
Boiling Point Data not availableExperimental-
Water Solubility Data not availableExperimental-
pKa Data not availableExperimental-
LogP (XLogP3-AA) 2.3Computed--INVALID-LINK--[1]
Topological Polar Surface Area 37.3 ŲComputed--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1Computed--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2Computed--INVALID-LINK--[1]
Rotatable Bond Count 4Computed--INVALID-LINK--[1]

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the reviewed literature, general methodologies for carboxylic acids are well-established.

Determination of Melting Point

The melting point of a solid carboxylic acid can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Boiling Point

For liquid carboxylic acids, the boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in water.

  • An excess amount of this compound would be added to a known volume of water in a sealed flask.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The saturated solution is then separated from the undissolved solute by centrifugation or filtration.

  • The concentration of the dissolved acid in the aqueous phase is quantified using a suitable analytical method, such as titration with a standardized base or a chromatographic technique like HPLC.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is the pH at which half of the acid has been neutralized by the base.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of key physicochemical properties of a carboxylic acid.

G General Workflow for Physicochemical Property Determination of a Carboxylic Acid cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Measurement cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation, Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp solubility Solubility Assay (Shake-Flask) purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka logp LogP Determination (e.g., HPLC method) purification->logp analysis Data Compilation & Analysis mp->analysis bp->analysis solubility->analysis pka->analysis logp->analysis report Technical Report analysis->report

Caption: General workflow for determining physicochemical properties.

Potential Biological Significance

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, as a member of the branched-chain fatty acid (BCFA) class, it may share some of the general biological roles attributed to this group of molecules.

Branched-chain fatty acids are found in various natural sources and are known to play roles in cellular membrane fluidity and have been investigated for their potential health benefits. Research on BCFAs suggests they may have roles in:

  • Anti-inflammatory effects

  • Modulation of gut microbiota

  • Influence on metabolic processes

The diagram below illustrates a conceptual overview of the potential biological effects of branched-chain fatty acids based on current research in the broader field.

G Conceptual Overview of Potential Biological Effects of Branched-Chain Fatty Acids cluster_cellular Cellular Level Effects cluster_physiological Systemic Physiological Effects cluster_outcomes Potential Health Outcomes BCFA Branched-Chain Fatty Acids (e.g., this compound) membrane Incorporation into Cell Membranes BCFA->membrane gut_health Influence on Gut Microbiota Composition BCFA->gut_health fluidity Alteration of Membrane Fluidity membrane->fluidity signaling Modulation of Intracellular Signaling membrane->signaling inflammation Anti-inflammatory Responses signaling->inflammation metabolism Modulation of Lipid Metabolism signaling->metabolism health_benefit Potential Therapeutic Benefits inflammation->health_benefit metabolism->health_benefit gut_health->health_benefit

Caption: Potential biological roles of branched-chain fatty acids.

It is crucial to emphasize that these are general activities of the BCFA class, and dedicated research is required to determine the specific biological profile of this compound.

References

4,4-Dimethylhexanoic acid CAS number 2979-89-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4-Dimethylhexanoic Acid

CAS Number: 2979-89-7

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, potential synthesis methodologies, analytical techniques, and safety information, collating available data into a structured format.

Physicochemical Properties

This compound is a saturated fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the fourth carbon.[1][2] Its molecular formula is C8H16O2, with a molecular weight of approximately 144.21 g/mol .[3][4] A summary of its key computed and physical properties is presented below.

PropertyValueSource
Molecular Formula C8H16O2[2][3][4]
Molecular Weight 144.21 g/mol [3]
IUPAC Name This compound[2]
CAS Number 2979-89-7[2][3][5]
Canonical SMILES CCC(C)(C)CCC(=O)O[4]
InChI Key IVDWFTDPYCJRDM-UHFFFAOYSA-N[6]
Topological Polar Surface Area 37.3 Ų[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Complexity 116[3]
XLogP3-AA 2.3[3]
Monoisotopic Mass 144.115029749 Da[3]

Synthesis and Experimental Protocols

General Experimental Protocol: Grignard Reaction Approach

This hypothetical protocol outlines the synthesis of this compound starting from a halogenated precursor.

Objective: To synthesize this compound via a Grignard reagent followed by carboxylation.

Materials:

  • 1-bromo-3,3-dimethylpentane (B1339466) (or a similar halogenated precursor)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO2)

  • Hydrochloric acid (e.g., 1M HCl)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Methodology:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture in an ice bath.

    • Carefully add crushed dry ice (solid CO2) in small portions to the Grignard reagent solution with vigorous stirring. An excess of CO2 is required.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M HCl to the mixture until the solution is acidic. This protonates the carboxylate salt and dissolves any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine all organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved via distillation or column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Carboxylation Carboxylation with Dry Ice (CO2) Grignard_Formation->Carboxylation Acid_Quench Acidic Work-up (HCl Quench) Carboxylation->Acid_Quench Extraction Solvent Extraction Acid_Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

As of the date of this document, a review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. While other branched-chain fatty acids have been investigated for various biological roles, including as intermediates in pharmaceutical synthesis or for their potential emollient properties in cosmetics, the specific functions of the 4,4-dimethyl isomer remain uncharacterized.[7] Research into its potential interactions within biological systems could be a future area of investigation.

Analytical Methods

The detection and quantification of this compound in various matrices can be achieved using standard analytical techniques for carboxylic acids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods.

General Protocol: HPLC with UV Detection after Derivatization

Direct analysis of short-chain fatty acids by HPLC with UV detection can be challenging due to their lack of a strong chromophore. Derivatization is often employed to enhance detectability.

Principle: This method involves converting the carboxylic acid into a derivative with high UV absorbance. A common approach is to use a reagent like p-bromophenacyl bromide to form a UV-active ester.

Experimental Workflow:

  • Sample Preparation:

    • For biological samples (e.g., plasma), perform protein precipitation using a cold solvent like acetonitrile (B52724) or perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

    • Add the derivatization agent (e.g., p-bromophenacyl bromide) and a catalyst (e.g., a crown ether).

    • Heat the mixture (e.g., at 60-80°C) for a specified time to complete the reaction.

    • Cool the mixture to room temperature.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~260 nm).

    • Quantification: Use a calibration curve prepared from derivatized standards of this compound.

G Sample Sample Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Derivatization Derivatization Reaction Protein_Precipitation->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: Analytical workflow for HPLC-UV analysis of this compound.

Safety and Handling

Specific GHS classification and detailed toxicological data for this compound are not available.[3] However, based on the data for other isomers like 2,4-Dimethylhexanoic acid and general carboxylic acids, it should be handled with care.[8][9]

Potential Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Acute Toxicity: May be harmful if swallowed.

Precautionary Measures:

  • Handle in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures: rinse skin or eyes with plenty of water and seek medical attention if irritation persists.[10][11]

References

Spectroscopic Profile of 4,4-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,4-Dimethylhexanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and Mass Spectrometry for aliphatic carboxylic acids. This guide also includes detailed, generalized experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol CAS Number: 2979-89-7

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from empirical rules and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.2-2.4Triplet2H-CH₂-COOH (C2)
~1.5-1.7Triplet2H-CH₂-C(CH₃)₂- (C3)
~1.2-1.4Quartet2H-CH₂-CH₃ (C5)
~0.8-1.0Singlet6H-C(CH₃)₂- (C4-CH₃)
~0.8-1.0Triplet3H-CH₂-CH₃ (C6)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmCarbon Assignment
~178-182-COOH (C1)
~35-40-C(CH₃)₂- (C4)
~30-35-CH₂-COOH (C2)
~25-30-CH₂-C(CH₃)₂- (C3)
~20-25-C(CH₃)₂- (C4-CH₃)
~10-15-CH₂-CH₃ (C5)
~5-10-CH₂-CH₃ (C6)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
2960-2850StrongC-H stretch (alkane)
~1710StrongC=O stretch (carboxylic acid dimer)
~1465MediumC-H bend (CH₂ and CH₃)
~1300MediumC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS)
m/z RatioPossible Fragment
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
115[M - C₂H₅]⁺
99[M - COOH]⁺
87[M - C₄H₉]⁺ (cleavage at C4-C5)
73[C₄H₉O]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal.[1][2][3][4]

  • Instrument Setup:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[1]

  • Spectral Interpretation:

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC-MS):

  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Instrument Setup:

    • The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC column is heated to volatilize the sample.

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Spectrum Generation:

    • A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (e.g., -COOH, C-H) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

Mass_Spec_Fragmentation MolIon This compound m/z = 144 Frag1 [M - CH₃]⁺ m/z = 129 MolIon:f1->Frag1:f0 - CH₃ Frag2 [M - C₂H₅]⁺ m/z = 115 MolIon:f1->Frag2:f0 - C₂H₅ Frag3 [M - COOH]⁺ m/z = 99 MolIon:f1->Frag3:f0 - COOH Frag4 [C₄H₉]⁺ m/z = 57 Frag3:f1->Frag4:f0 - C₃H₄O

References

Biological activities of branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their carbon backbone.[1] Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, such as a lower melting point and increased fluidity, which are conferred by their branched structure.[2][3] They are broadly classified into two main types based on the position of the methyl group: iso BCFAs, with a methyl branch on the penultimate carbon, and anteiso BCFAs, with the methyl group on the antepenultimate carbon from the methyl end of the chain.[4][5][6]

BCFAs are integral components of cell membranes in many bacteria, where they play a crucial role in maintaining membrane fluidity and function.[3][7][8][9] In humans, BCFAs are obtained from dietary sources, primarily full-fat dairy products and ruminant meats, or are produced by the gut microbiota.[7][10][11] They are found in vernix caseosa, breast milk, adipose tissue, and serum.[12][13] Emerging research has highlighted that BCFAs are not merely structural lipids but are bioactive molecules with significant physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.[4][13] This guide provides a comprehensive overview of the biological activities of BCFAs, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their functions.

Anti-inflammatory and Immune-Modulatory Activities

BCFAs have demonstrated potent anti-inflammatory and immune-modulatory effects across various tissues, including the gut, peripheral organs, and the brain.[14] This makes them promising therapeutic agents for disorders associated with chronic or aberrant inflammation.[14]

Mechanisms of Action

The anti-inflammatory properties of BCFAs are mediated through several signaling pathways. A key mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammation.[15] By suppressing the NF-κB pathway, BCFAs can decrease the expression of pro-inflammatory cytokines and mediators.[15]

Studies have shown that BCFAs can reduce the expression of Toll-like receptor 4 (TLR-4), a key receptor involved in the inflammatory response to lipopolysaccharide (LPS).[15] In human intestinal epithelial Caco-2 cells, BCFAs were found to protect against LPS stimulation by reducing the expression of pro-inflammatory mediators like Interleukin-8 (IL-8), TLR-4, and NF-κB.[15] Furthermore, in human visceral adipocytes, iso-BCFAs have been shown to decrease the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), IL-6, and arachidonate (B1239269) 15-lipoxygenase (ALOX-15).[12]

In the context of neonatal gut health, dietary BCFAs were found to increase the expression of the anti-inflammatory cytokine IL-10 in the ileum of a rat pup model of Necrotizing Enterocolitis (NEC), contributing to a significant reduction in disease incidence.[16]

BCFA_Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR-4 LPS->TLR4 Binds NFkB_Pathway NF-κB Pathway IKK IKK Complex NFkB_Pathway->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation NFkB_translocation NF-κB NFkB->NFkB_translocation Translocates DNA DNA NFkB_translocation->DNA Binds to promoter regions Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, IL-8, COX-2) DNA->Pro_inflammatory_genes Transcription BCFA Branched-Chain Fatty Acids (BCFAs) BCFA->TLR4 Downregulates Expression BCFA->NFkB_Pathway Inhibits

Caption: BCFA Anti-inflammatory Signaling Pathway.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes key quantitative findings from studies investigating the anti-inflammatory effects of BCFAs.

ParameterModel SystemBCFA TreatmentKey ResultReference
NEC IncidenceNeonatal rat pup modelDietary BCFA (20% of fat)Reduced NEC incidence by over 50%[16]
IL-10 mRNA ExpressionNeonatal rat pup ileumDietary BCFATwofold increase compared to controls[16]
IL-8 mRNA ExpressionLPS-stimulated Caco-2 cellsanteiso-BCFAMore effective suppression than iso-BCFA[15]
Pro-inflammatory Gene ExpressionHuman visceral adipocytesiso-BCFA (14-methylpentadecanoic acid)Decreased expression of COX-2, IL-6, and ALOX-15[12]
Serum C-reactive protein (CRP)Obese humans post-bariatric surgeryAssociated with increased serum iso-BCFAInverse correlation with inflammation marker CRP[4][12]
Diastolic Blood Pressure & hs-CRPHuman dietary studyHigh dietary BCFA consumptionAssociated with lower DBP and hs-CRP concentrations[10]

Anticancer Activity

Several studies have highlighted the potential of BCFAs as anticancer agents, demonstrating their ability to induce apoptotic cell death in various cancer cell lines.[13][17][18]

Mechanisms of Action

The primary mechanism underlying the anticancer activity of BCFAs is the induction of apoptosis.[17] One proposed mechanism involves the modulation of fatty acid metabolism. Malignant tissues often exhibit high levels of fatty acid synthase (FAS), an enzyme critical for de novo fatty acid synthesis.[17] It is postulated that BCFAs may exert their cytotoxic effects by directly inhibiting FAS, which in turn triggers the apoptotic signaling cascade.[17] The saturated BCFA, 13-methyltetradecanoic acid (13-MTD), purified from a soy-fermentation product, was found to induce apoptotic cell death in human cancer cells.[17]

BCFA_Anticancer_Pathway cluster_0 Mechanism of Action BCFA BCFA (e.g., 13-MTD, iso-16:0) FAS Fatty Acid Synthase (FAS) BCFA->FAS Inhibits Metabolic_Stress Metabolic Stress / Altered Lipid Metabolism FAS->Metabolic_Stress Leads to Apoptosis_Signal Apoptotic Signal Transduction Metabolic_Stress->Apoptosis_Signal Triggers Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Apoptosis_Signal->Caspase_Activation Initiates Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis Executes Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Induces in

Caption: Proposed Anticancer Mechanism of BCFAs.

Quantitative Data on Anticancer Effects

The cytotoxic activity of BCFAs against cancer cells has been quantified in several studies. The table below presents the 50% growth inhibition (D50) values for a series of iso-BCFAs against the human breast cancer cell line MCF-7.

BCFA (iso-series)Chain LengthD50 (µM) in MCF-7 Cells95% Confidence IntervalReference
iso-14:0C14~45N/A[17]
iso-15:0C15~30N/A[17]
iso-16:0 C16 ~25 (Highest Activity) N/A[17]
iso-17:0C17~40N/A[17]
iso-18:0C18~60N/A[17]

Note: D50 values are estimated from graphical data presented in the cited source.[17] The highest activity was observed with iso-16:0, with activity decreasing as the chain length increased or decreased.[17]

Regulation of Metabolic Health

BCFAs are increasingly recognized for their role in metabolic regulation, with studies suggesting beneficial associations with cardiometabolic risk factors.[19][20] Circulating levels of BCFAs have been inversely correlated with insulin (B600854) resistance, hypertriglyceridemia, and inflammation.[10][12]

Effects on Obesity and Lipid Metabolism

Epidemiological and clinical studies have observed lower serum levels of BCFAs, particularly iso-BCFAs, in individuals with obesity compared to non-obese controls.[7][12] This suggests a potential protective role for BCFAs against obesity and its related metabolic complications. Following bariatric surgery, an increase in serum BCFA levels was associated with improvements in insulin resistance and reduced inflammation.[12][19]

In vitro studies using human visceral adipocytes have shown that iso-BCFAs can decrease the expression of genes involved in lipid metabolism, including stearoyl-CoA desaturase (SCD1), fatty acid elongase 6 (ELOVL6), and sterol regulatory element-binding protein 1 (SREBP1), which could contribute to improved lipid profiles.[12]

Quantitative Data on Metabolic Effects
ParameterPopulation/ModelObservationAssociationReference
Serum BCFA LevelsObese vs. Non-obese womenLower total BCFAs in obese womeniso-BCFAs inversely associated with BMI[7]
Adipose Tissue mmBCFAObese vs. Lean individuals~30% lower monomethyl BCFAs in obese individualsInverse association with skeletal muscle insulin resistance[19]
Gene Expression (ELOVL6)Human visceral adipocytesDecreased expression with iso-BCFA treatmentPotential for improved insulin sensitivity[12]
Serum TriglyceridesHumansInverse correlation with serum BCFA levelsBCFAs associated with improved lipid profiles[19]

Modulation of Gut Microbiota

BCFAs play a significant role in shaping the gut microbial ecosystem. They are produced by certain gut bacteria through the fermentation of branched-chain amino acids and can, in turn, influence the composition and function of the microbiota.[8][21][22]

Dietary BCFA supplementation in a neonatal rat model increased the abundance of BCFA-containing bacteria, such as Bacillus subtilis.[16] This shift in the microbiota was associated with beneficial outcomes, including reduced incidence of NEC.[16] It is suggested that BCFAs may support the growth of beneficial bacteria while potentially repressing the motility and virulence of pathogenic bacteria like P. aeruginosa.[16]

BCFA_Gut_Microbiota_Workflow cluster_0 Gut Lumen cluster_1 Host Effects Diet Dietary Intake (Dairy, Ruminant Meat) BCFA_pool BCFA Pool Diet->BCFA_pool Direct Source BCAA Branched-Chain Amino Acids (from protein fermentation) Gut_Microbiota Gut Microbiota BCAA->Gut_Microbiota Substrate for Gut_Microbiota->BCFA_pool Produces Beneficial_Bacteria Increase Beneficial Bacteria (e.g., B. subtilis) BCFA_pool->Beneficial_Bacteria Promotes Pathogen_Virulence Decrease Pathogen Virulence BCFA_pool->Pathogen_Virulence Inhibits Gut_Health Improved Gut Health (e.g., Reduced NEC) Beneficial_Bacteria->Gut_Health Contributes to Pathogen_Virulence->Gut_Health Contributes to

Caption: BCFA Interactions within the Gut Microbiota.

Experimental Protocols

Accurate analysis and characterization of BCFAs are critical for understanding their biological roles. This section details common methodologies for BCFA analysis and for assessing their biological activity.

Analytical Protocols: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for BCFA analysis.[1]

Protocol: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis [1]

This protocol is essential for increasing the volatility of fatty acids for GC analysis.

  • Lipid Extraction:

    • For biofluids (plasma, serum) or cell pellets, perform a lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

    • Vortex the sample with the solvent, centrifuge to separate the phases, and collect the lower organic layer.

    • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

  • Saponification (Optional but recommended):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5-10 minutes to cleave fatty acids from complex lipids.

  • Acid-Catalyzed Esterification:

    • After cooling, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol to the extract.

    • Incubate the mixture at 60°C for 30-60 minutes to convert free fatty acids to their methyl esters (FAMEs).

  • FAME Extraction:

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to mix.

    • Centrifuge at low speed to separate the layers.

    • Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS injection.

  • GC-MS Analysis:

    • Injection: Use a splitless or split injection depending on sample concentration.

    • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used.

    • Oven Program: Employ a temperature gradient, for example, starting at 60°C, ramping to 220°C at 10°C/min, and holding for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detection: Mass spectrometry is used to identify and quantify individual FAMEs based on their mass spectra and retention times.

Biological Activity Assays

Protocol: Cell Viability (MTS) Assay for Cytotoxicity [17][23][24]

This assay is used to measure the cytotoxic effects of BCFAs on cancer cell lines.

  • Cell Seeding:

    • Seed cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Prepare serial dilutions of the BCFA compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the BCFA or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the BCFA concentration and use non-linear regression analysis to determine the D50 or IC50 value (the concentration that inhibits cell growth by 50%).[17]

Conclusion and Future Directions

Branched-chain fatty acids are emerging as a significant class of bioactive lipids with diverse physiological functions. Their demonstrated anti-inflammatory, anticancer, and metabolic regulatory properties position them as compelling candidates for the development of novel therapeutics and medical foods.[14] The ability of BCFAs to modulate key signaling pathways, such as NF-κB, and to beneficially influence the gut microbiota underscores their potential to impact human health across multiple interconnected systems.[14][15][16]

While research in cellular and animal models has been promising, human trials remain scarce.[4][13] Future research should focus on well-controlled clinical studies to ascertain the specific health impacts of dietary BCFAs and to establish recommendations for intake.[7][12] Further elucidation of their molecular mechanisms, including the identification of specific cellular receptors and downstream targets, will be crucial for translating the fundamental science of BCFAs into effective strategies for disease prevention and treatment. The development of advanced, isomer-selective analytical methods will also be vital for accurately profiling BCFAs in biological systems and understanding their structure-specific activities.[25][26]

References

4,4-Dimethylhexanoic acid structural isomers and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4,4-Dimethylhexanoic Acid

Abstract

This compound (CAS No. 2979-89-7) is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2] While its specific applications are not widely documented, the study of its isomeric forms provides a valuable exercise in the principles of organic chemistry. This guide offers a comprehensive analysis of the structural and stereoisomeric properties of this compound, targeted at researchers, scientists, and professionals in drug development. It details the landscape of its constitutional isomers, clarifies its achiral nature, and provides standardized experimental protocols for its synthesis and characterization.

Structural Isomerism

Constitutional (or structural) isomers share the same molecular formula but differ in the connectivity of their atoms.[3][4] The formula C8H16O2 encompasses a wide variety of saturated carboxylic acids. These isomers can be categorized based on their carbon backbone and the position of their alkyl substituents.

The primary classes of structural isomers for C8H16O2 include:

  • Octanoic Acid : The straight-chain isomer.[5][6]

  • Methylheptanoic Acids : A seven-carbon chain with a single methyl group at various positions.

  • Ethylhexanoic Acids : A six-carbon chain with a single ethyl group substituent.

  • Dimethylhexanoic Acids : A six-carbon chain with two methyl groups. This compound is one of several isomers in this class, which also includes 2,2-, 2,4-, 2,5-, 3,3-, 3,5-, and 5,5-dimethylhexanoic acid.[1][7]

The structural differences between these isomers lead to distinct physicochemical properties, as illustrated in the comparative data below.

Data Presentation: Physicochemical Properties of C8H16O2 Isomers

Quantitative data for this compound is not extensively reported in public literature.[1][8] The following table presents data for its straight-chain isomer, octanoic acid, for comparison.

PropertyOctanoic AcidThis compound
Molecular Formula C8H16O2[5]C8H16O2[2]
Molar Mass ( g/mol ) 144.21[6]144.21[2]
Boiling Point (°C) 237[5]Data not available
Melting Point (°C) 16 - 16.5[5]Data not available
Density (g/mL) 0.91[5]Data not available

General trends for carboxylic acids indicate that boiling points are relatively high due to hydrogen bonding, and water solubility decreases as the carbon chain length increases.[9][10][11]

Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. The most common source of stereoisomerism in molecules like this is the presence of a chiral center—a carbon atom bonded to four different substituent groups.[12][13]

Analysis of this compound

To determine if this compound can exist as stereoisomers, we must examine its structure for chiral centers.

Structure: CH3-CH2-C (CH3)2-CH2-CH2-COOH

The carbon atom at position 4 is bonded to the following four groups:

  • An ethyl group (-CH2CH3)

  • A methyl group (-CH3)

  • A second, identical methyl group (-CH3)

  • A propanoic acid group (-CH2CH2COOH)

Since the carbon at position 4 is bonded to two identical methyl groups, it does not have four different substituents. Therefore, it is not a chiral center .[12][14] As there are no other potential chiral centers in the molecule, This compound is an achiral molecule and does not have any stereoisomers (i.e., it has no enantiomers or diastereomers).

In contrast, many of its structural isomers, such as 2,4-dimethylhexanoic acid and 4,5-dimethylhexanoic acid, contain one or more chiral centers and thus exhibit stereoisomerism.[15][16] For example, 2,4-dimethylhexanoic acid possesses two chiral centers, giving rise to a possibility of 2² or four distinct stereoisomers.[16]

Experimental Protocols

Synthesis of this compound

A plausible and standard laboratory synthesis involves the oxidation of the corresponding primary alcohol, 4,4-dimethylhexan-1-ol. Jones oxidation is a robust method for this transformation.

Methodology: Jones Oxidation

  • Reagent Preparation: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO3) in 23 mL of concentrated sulfuric acid, then cautiously diluting with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 4,4-dimethylhexan-1-ol in 200 mL of acetone (B3395972). Cool the solution to 0-5 °C using an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the internal temperature below 15 °C throughout the addition. The reaction is exothermic, and the color will change from orange to a murky green.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Quenching: Add isopropanol (B130326) dropwise to the reaction mixture until the green/blue color of Cr(III) persists, indicating that all excess oxidant has been consumed.

  • Work-up:

    • Decant the acetone solution from the chromium salts.

    • Add 200 mL of water to the remaining salts and extract with diethyl ether (3 x 75 mL).

    • Combine the acetone solution with the ether extracts.

    • Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification:

    • Dry the organic solution over anhydrous magnesium sulfate (B86663) (MgSO4).

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The resulting crude acid can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization Methods

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethyl and gem-dimethyl groups, as well as the methylene (B1212753) protons adjacent to the carbonyl and the acidic proton. ¹³C NMR will confirm the presence of eight distinct carbon environments.

  • Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid dimer) and a sharp, intense absorption around 1710 cm⁻¹ (C=O stretch) are definitive.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 144.21 g/mol and provide a fragmentation pattern that can be used for structural confirmation.

Mandatory Visualizations

structural_isomer_classes cluster_isomers Structural Isomer Categories mol_formula Molecular Formula C₈H₁₆O₂ octanoic Octanoic Acid mol_formula->octanoic methylheptanoic Methylheptanoic Acids mol_formula->methylheptanoic ethylhexanoic Ethylhexanoic Acids mol_formula->ethylhexanoic dimethylhexanoic Dimethylhexanoic Acids mol_formula->dimethylhexanoic target_isomer This compound dimethylhexanoic->target_isomer Specific Example

Caption: Logical relationship of this compound to its isomer classes.

synthesis_workflow cluster_reaction Oxidation Reaction cluster_purification Work-up and Purification start Start: 4,4-Dimethylhexan-1-ol in Acetone reaction Add Jones Reagent (0-15 °C) start->reaction stir Stir at RT (2h) reaction->stir quench Quench with Isopropanol stir->quench workup Aqueous Work-up & Ether Extraction quench->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Vacuum Distillation or Column Chromatography dry->purify final Pure this compound purify->final

Caption: Experimental workflow for the synthesis of this compound.

References

The Industrial Potential of 4,4-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4-Dimethylhexanoic acid, a branched-chain C8 carboxylic acid, presents a unique molecular structure that suggests a range of potential industrial applications. While specific data for this compound is limited, its characteristics as a sterically hindered carboxylic acid allow for informed extrapolation of its utility in various sectors, including specialty lubricants, pharmaceuticals, and polymer science. This technical guide consolidates available information on its properties and outlines potential applications and synthetic pathways, drawing parallels with analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related isomer, 2,4-Dimethylhexanoic acid, is presented below. These properties are fundamental to understanding the potential behavior and application of this compound in various industrial contexts.

PropertyThis compound2,4-Dimethylhexanoic AcidData Source
Molecular Formula C8H16O2C8H16O2[1][2][3]
Molecular Weight 144.21 g/mol 144.21 g/mol [1][2][3]
CAS Number 2979-89-770621-82-8[1][3]
Boiling Point Not available230.6°C at 760 mmHg[4]
Density Not available0.924 g/cm³[4]
Flash Point Not available104.8°C[4]
Refractive Index Not available1.433[4]

Potential Industrial Applications

The branched structure of this compound is a key determinant of its potential industrial uses. Unlike their linear counterparts, branched-chain fatty acids often exhibit lower melting points and enhanced oxidative stability, making them valuable in specialized applications.

Specialty Lubricants and Plasticizers

Esters derived from branched-chain carboxylic acids are known to be effective as synthetic lubricant base oils and additives.[5][6] The bulky dimethyl groups at the C4 position in this compound would create esters with significant steric hindrance. This can prevent crystallization at low temperatures, leading to a lower pour point, and can also improve thermal and oxidative stability.

Potential applications include:

  • High-performance engine oils: To reduce viscosity breakdown at high temperatures.

  • Hydraulic fluids: Where consistent performance over a wide temperature range is critical.

  • Metalworking fluids: Providing lubrication and cooling in demanding machining operations.

  • Plasticizers: For polymers like PVC, to improve flexibility and durability.

Pharmaceutical Intermediate

Logical Relationship for Pharmaceutical Synthesis:

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Potential Outcome 4,4-Dimethylhexanoic_acid This compound Functional_Group_Modification Functional Group Modification (e.g., amidation, reduction) 4,4-Dimethylhexanoic_acid->Functional_Group_Modification Introduce new functionalities Chain_Elongation Chain Elongation 4,4-Dimethylhexanoic_acid->Chain_Elongation Increase molecular size Cyclization Cyclization Functional_Group_Modification->Cyclization Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Functional_Group_Modification->Active_Pharmaceutical_Ingredient Chain_Elongation->Active_Pharmaceutical_Ingredient Cyclization->Active_Pharmaceutical_Ingredient

Caption: Potential synthetic pathways from this compound to an API.

Polymer and Surfactant Industries

Carboxylic acids are fundamental building blocks in the polymer industry. This compound could be used as a monomer or an additive in the synthesis of specialty polymers. Its incorporation could introduce unique properties such as increased hydrophobicity and altered mechanical strength.

In the surfactant industry, salts of carboxylic acids (soaps) are widely used. The branched nature of this compound could lead to surfactants with different packing properties and potentially improved performance in hard water conditions.

Synthesis and Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following protocols are based on well-established methods for the synthesis of carboxylic acids and their derivatives. These should be considered as starting points for experimental design.

Synthesis of this compound

A plausible synthetic route to this compound is via the carboxylation of a Grignard reagent.

Experimental Workflow for Synthesis:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification and Isolation Start 1-bromo-3,3-dimethylpentane (B1339466) + Mg turnings in dry ether Grignard 3,3-dimethylpentylmagnesium bromide Start->Grignard Reaction Reaction Mixture Grignard->Reaction CO2 Dry CO2 (gas or solid) CO2->Reaction Acidification Aqueous HCl workup Reaction->Acidification Extraction Extraction with organic solvent Acidification->Extraction Purification Distillation or chromatography Extraction->Purification Product This compound Purification->Product

Caption: A proposed workflow for the synthesis of this compound.

Detailed Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred and may require gentle heating to initiate. Once the reaction starts, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring, or alternatively, pour the Grignard solution onto an excess of crushed dry ice.

  • Workup and Isolation: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Acidify the reaction mixture by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter. The solvent is then removed under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Esterification of this compound (Fischer Esterification)

The synthesis of esters from this compound is a key step towards its application in lubricants and plasticizers. Fischer esterification is a common method.[8]

Experimental Protocol for Fischer Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, an excess of the desired alcohol (e.g., 2-ethylhexanol for a lubricant ester), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the ester product, water can be removed using a Dean-Stark apparatus.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting ester can be purified by vacuum distillation.

For sterically hindered esters, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be a more effective method.[9]

Signaling Pathway for Steglich Esterification:

G Carboxylic_Acid This compound O_Acylurea O-Acylurea Intermediate Carboxylic_Acid->O_Acylurea Reacts with DCC DCC DCC->O_Acylurea Alcohol Alcohol Ester Ester Product Alcohol->Ester DMAP DMAP (catalyst) Acyl_DMAP Acyl-DMAP Intermediate (highly reactive) DMAP->Acyl_DMAP O_Acylurea->Acyl_DMAP Reacts with DCU Dicyclohexylurea (precipitate) O_Acylurea->DCU Acyl_DMAP->Ester Reacts with

Caption: Key intermediates in the DMAP-catalyzed esterification of a carboxylic acid.

Conclusion

This compound holds considerable promise as a versatile chemical intermediate for a range of industrial applications. Its branched structure imparts properties that are highly desirable in the fields of specialty lubricants, pharmaceuticals, and advanced polymers. While specific experimental data for this compound remains scarce, established chemical principles and data from analogous branched-chain carboxylic acids provide a strong foundation for future research and development. The synthetic and derivatization protocols outlined in this guide offer a starting point for the exploration of this compound's full industrial potential. Further research is warranted to fully characterize this compound and to develop and optimize its applications.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Dimethyl-Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-substituted fatty acids, a subclass of branched-chain fatty acids (BCFAs), are emerging as significant molecules in various biological processes. Unlike their straight-chain counterparts, the presence of methyl branches alters their physical properties, such as melting point and fluidity, which in turn influences the function of cell membranes and lipoproteins.[1] While BCFAs constitute a small fraction of total fatty acids in mammals, they are increasingly recognized for their roles in metabolic regulation, immune modulation, and gut health.[1] The discovery and characterization of novel dimethyl-substituted fatty acids are paramount to understanding their full therapeutic potential and their involvement in health and disease.

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel dimethyl-substituted fatty acids. It details experimental protocols, data presentation standards, and visual workflows to aid researchers in this specialized field of lipidomics.

Workflow for Discovery and Isolation

The discovery of novel dimethyl-substituted fatty acids from a biological source is a systematic process that begins with lipid extraction and culminates in detailed structural elucidation. The general workflow involves sequential steps of extraction, fractionation, and analysis, often requiring iterative cycles to isolate and identify a pure compound.

G cluster_0 Sample Preparation & Extraction cluster_1 Fractionation & Purification cluster_2 Screening & Identification cluster_3 Structural Elucidation Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract Chromatographic Separation Chromatographic Separation Total Lipid Extract->Chromatographic Separation Fraction Collection Fraction Collection Chromatographic Separation->Fraction Collection Purity Assessment Purity Assessment Fraction Collection->Purity Assessment Purity Assessment->Chromatographic Separation If impure Mass Spectrometry Screening Mass Spectrometry Screening Purity Assessment->Mass Spectrometry Screening If pure Putative Novel Compound Putative Novel Compound Mass Spectrometry Screening->Putative Novel Compound GC-MS Analysis GC-MS Analysis Putative Novel Compound->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Putative Novel Compound->NMR Spectroscopy Confirmed Structure Confirmed Structure GC-MS Analysis->Confirmed Structure NMR Spectroscopy->Confirmed Structure

A generalized workflow for the discovery and isolation of novel fatty acids.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and identification of novel dimethyl-substituted fatty acids. The following protocols are foundational for researchers in this field.

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol describes a modified Bligh and Dyer method for the extraction of total lipids from tissues or cells.

Materials:

Procedure:

  • Homogenize the biological sample (e.g., 100 mg of tissue or 1x10^7 cells) in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for storage or further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

GC Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Scan Mode: Full scan.

Data Presentation: Quantitative Analysis

The quantification of dimethyl-substituted fatty acids is essential for understanding their physiological concentrations. Below are tables summarizing typical quantitative data and key analytical parameters.

Table 1: Example Concentrations of Dimethyl-Substituted Fatty Acids in Biological Samples

Fatty AcidSample MatrixConcentration RangeReference
2,4-Dimethyldocosanoic AcidHuman Meibomian Gland Secretions1.5 - 3.0% of total fatty acidsF. B. Christie et al., 1979
4,8-Dimethyldecanoic AcidUropygial Gland of the Goose~5% of total fatty acidsJ. S. Buckner et al., 1975
10,13-Dimethyltetradecanoic AcidCaribbean Sponge Calyx podatypaNot QuantifiedA. D. Rodríguez et al., 2000

Table 2: Key Parameters for GC-MS Analysis of FAMEs

ParameterTypical Value/Range
Limit of Detection (LOD)1 - 10 pg on column
Limit of Quantification (LOQ)5 - 50 pg on column
Linearity (R²)> 0.99
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%

Structural Elucidation

The unambiguous identification of a novel dimethyl-substituted fatty acid relies on the interpretation of mass spectrometry and NMR spectroscopy data.

Mass Spectrometry Fragmentation

Electron ionization mass spectrometry of FAMEs provides characteristic fragmentation patterns that are crucial for determining the positions of methyl branches. The molecular ion (M+) is often observed, and key fragment ions arise from cleavages adjacent to the methyl branches.[3]

Table 3: Characteristic Mass Fragments for Dimethyl-Substituted FAMEs

Branching PatternKey Fragment Ions (m/z)Fragmentation Mechanism
iso-branching[M-43]+Loss of the terminal isopropyl group.[3]
anteiso-branching[M-29]+ and [M-57]+Cleavage on either side of the methyl branch.[3]
Internal dimethylFragments from cleavage at each branch pointAlpha-cleavage at the site of branching.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the precise location of the methyl groups.

Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts for Dimethyl-Substituted Fatty Acids

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal Methyl (-CH₃)0.8 - 0.914.0 - 14.5
Methylene Chain (-(CH₂)n-)1.2 - 1.428.0 - 30.0
α-Methylene (-CH₂-COOH)2.2 - 2.433.0 - 35.0
Methyl Branch (-CH(CH₃)-)0.8 - 1.1 (doublet)19.0 - 22.0
Methine at Branch (-CH(CH₃)-)1.4 - 1.832.0 - 38.0

Note: Chemical shifts can vary depending on the solvent and the specific structure of the fatty acid.

Biosynthesis and Signaling Pathways

The biosynthesis of many branched-chain fatty acids, including dimethyl-substituted ones, is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1] These amino acids serve as precursors for the primers of fatty acid synthesis.

G cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Synthesis cluster_2 Potential Signaling Outputs BCAA Valine, Leucine, Isoleucine BCAT Branched-Chain Aminotransferase BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKA Dehydrogenase Complex BCKA->BCKDH BCoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKDH->BCoA FAS Fatty Acid Synthase BCoA->FAS Primer Elongation Malonyl-CoA Elongation Cycles FAS->Elongation BCFA Branched-Chain Fatty Acids (including Dimethyl-Substituted) Elongation->BCFA Membrane Membrane Fluidity Modulation BCFA->Membrane Metabolism Metabolic Regulation (e.g., PPARs) BCFA->Metabolism Inflammation Anti-inflammatory Effects BCFA->Inflammation

Biosynthesis of BCFAs and their potential signaling roles.

While specific signaling pathways for dimethyl-substituted fatty acids are still under active investigation, branched-chain fatty acids, in general, are known to modulate cellular signaling. They can be incorporated into phospholipids, thereby altering membrane properties and influencing the activity of membrane-bound proteins. Furthermore, some BCFAs or their derivatives may act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[4]

The following diagram illustrates a hypothetical signaling cascade initiated by a novel dimethyl-substituted fatty acid, based on known mechanisms of other bioactive lipids.

G FA Dimethyl-Substituted Fatty Acid Receptor Nuclear Receptor (e.g., PPARγ) FA->Receptor Binding & Activation Coregulators Co-activator/Co-repressor Binding Receptor->Coregulators Gene Target Gene Expression (e.g., related to adipogenesis, inflammation) Coregulators->Gene Modulation Response Cellular Response (e.g., Anti-inflammatory effect, altered lipid metabolism) Gene->Response Leads to

A potential signaling pathway for a dimethyl-substituted fatty acid.

References

An In-depth Technical Guide to the Safe Handling of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). As no specific SDS for 4,4-Dimethylhexanoic acid is readily available in the public domain, this guide has been compiled using data from structurally similar compounds and general principles of chemical safety. Always perform a thorough risk assessment before handling any chemical.

Introduction

This compound (CAS No: 2979-89-7) is a branched-chain carboxylic acid with potential applications in various research and development sectors, including pharmaceuticals.[1][2] Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach to its handling is imperative. This guide provides a comprehensive overview of the presumed hazards, safe handling procedures, and emergency protocols based on data from analogous dimethylhexanoic acid isomers and general guidelines for handling carboxylic acids.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, data from similar isomers such as 2,4-Dimethylhexanoic acid, 2,5-Dimethylhexanoic acid, and 5,5-Dimethylhexanoic acid suggest that it may pose the following hazards.[3][4]

Table 1: Postulated GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[3]

Signal Word: Danger or Warning[3][4]

Precautionary Statements (Postulated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P319: Get medical help if eye irritation persists.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 2979-89-7[1][2]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available
Solubility No data available

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling carboxylic acids in a laboratory setting.[5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE. The following represents the minimum required PPE.

Caption: Personal Protective Equipment (PPE) Workflow.

Methodology:

  • Eye and Face Protection: Wear chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: Wear a flame-retardant lab coat. Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Dispose of contaminated gloves properly.

  • Respiratory Protection: Handle in a well-ventilated area. If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

  • Footwear: Wear closed-toe shoes.[6]

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

Methodology:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.[6]

  • Safety Equipment: Ensure easy access to an emergency eyewash station and a safety shower.[6][7]

Storage and Segregation

Incorrect storage of chemicals can lead to hazardous reactions.

Storage_Logic substance This compound (Corrosive, Organic Acid) storage_location Store in a cool, dry, well-ventilated area substance->storage_location container Tightly sealed, properly labeled, corrosion-resistant container substance->container bases Bases (e.g., NaOH) oxidizers Oxidizing Agents (e.g., Nitric Acid) reducing_agents Reducing Agents

Caption: Chemical Storage and Segregation Logic.

Methodology:

  • General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8]

  • Container: Keep the container tightly closed and properly labeled.[6][8]

  • Segregation:

    • Segregate from bases (e.g., sodium hydroxide).[8][9]

    • Segregate from strong oxidizing agents (e.g., nitric acid, perchloric acid).[8]

    • Segregate from reducing agents.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills and Leaks

Methodology:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[9][10] Do not use combustible materials like sawdust.

  • Neutralization: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate.

  • Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While specific toxicological and safety data for this compound are limited, a conservative approach based on the known hazards of similar carboxylic acids is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, engineering controls, and proper storage and handling procedures. A thorough understanding of and preparation for emergency situations will further ensure a safe laboratory environment.

References

A Technical Guide to the Solubility of 4,4-Dimethylhexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-dimethylhexanoic acid in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility principles, provides data for a structurally similar compound, and outlines detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a branched-chain carboxylic acid with the chemical formula C8H16O2.[1][2][3][4][5] Its structure, featuring a hexanoic acid backbone with two methyl groups at the fourth carbon position, influences its physical and chemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in various research and development settings, including organic synthesis and pharmaceutical sciences.

Predicted and Analogous Solubility Data

As an analogue, the solubility of octanoic acid (a straight-chain C8 carboxylic acid) provides valuable insight. Octanoic acid is freely soluble in alcohol, chloroform, ether, carbon disulfide, petroleum ether, and glacial acetic acid, and is miscible with ethanol (B145695) and acetonitrile.[8][9] It is considered soluble in most organic solvents.[8][9] Based on these principles and the data for octanoic acid, a qualitative solubility profile for this compound can be inferred.

Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative Solvent(s)Predicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe polar hydroxyl group of the alcohols can form hydrogen bonds with the carboxylic acid group.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThe polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid.
Non-Polar Hexane, TolueneSoluble to Moderately SolubleThe C8 alkyl chain of this compound is non-polar and will interact favorably with non-polar solvents via London dispersion forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for many organic compounds, including carboxylic acids.
Halogenated Chloroform, DichloromethaneSolubleThese solvents can dissolve a wide range of organic compounds.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Spatula

  • Balance

Procedure: [10][11][12]

  • Weigh approximately 25 mg of this compound and place it into a small test tube.

  • Add 0.75 mL of the selected organic solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Visually inspect the solution for any undissolved solid particles.

  • If the solid completely dissolves, the compound is considered soluble in that solvent at a concentration of approximately 33.3 mg/mL.

  • If some solid remains, the compound can be classified as partially soluble or insoluble.

Semi-Quantitative Solubility Determination

This method provides a more precise estimation of the solubility.

Materials:

  • Same as for qualitative determination, plus:

  • Graduated pipette or burette

Procedure:

  • Weigh a precise mass of this compound (e.g., 10 mg) into a vial.

  • Using a graduated pipette or burette, add a small, known volume of the organic solvent (e.g., 0.1 mL).

  • Vigorously mix the contents until the solid is completely dissolved or it is clear that it will not dissolve further in that volume.

  • If the solid does not dissolve, continue to add small, known volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Calculate the solubility in terms of mg/mL or g/L.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of a compound in an organic solvent.

G Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation start Start weigh_compound Weigh Compound start->weigh_compound add_solvent Add Solvent to Compound weigh_compound->add_solvent measure_solvent Measure Solvent measure_solvent->add_solvent mix Mix Vigorously add_solvent->mix observe Observe for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record as Soluble dissolved->record_soluble Yes record_insoluble Record as Insoluble/Partially Soluble dissolved->record_insoluble No end End record_soluble->end record_insoluble->end

Caption: A flowchart of the experimental workflow for determining solubility.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4,4-dimethylhexanoic acid. The described method utilizes a Grignard reaction, a robust and widely applicable method for carbon-carbon bond formation. Specifically, the protocol outlines the formation of a Grignard reagent from 1-bromo-3,3-dimethylbutane (B154914) and its subsequent carboxylation using solid carbon dioxide (dry ice). This application note is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a carboxylic acid with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds. Its branched alkyl chain can impart unique physical and chemical properties to target molecules. The synthesis of carboxylic acids via the carboxylation of Grignard reagents is a classic and reliable method. This protocol details the necessary steps, reagents, and conditions for the successful synthesis of this compound in a laboratory setting.

Reaction Scheme

The overall two-step reaction for the synthesis of this compound is presented below:

Step 1: Grignard Reagent Formation

CH₃CH₂C(CH₃)₂CH₂Br + Mg → CH₃CH₂C(CH₃)₂CH₂MgBr

Step 2: Carboxylation and Work-up

CH₃CH₂C(CH₃)₂CH₂MgBr + CO₂ → CH₃CH₂C(CH₃)₂CH₂CO₂MgBr

CH₃CH₂C(CH₃)₂CH₂CO₂MgBr + H₃O⁺ → CH₃CH₂C(CH₃)₂CH₂COOH

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
1-Bromo-3,3-dimethylbutaneC₆H₁₃Br165.0716.51 g (0.1 mol)Starting material
Magnesium turningsMg24.312.67 g (0.11 mol)Activated
Anhydrous diethyl ether(C₂H₅)₂O74.12150 mLDry, reaction solvent
IodineI₂253.811 small crystalFor Grignard initiation
Dry ice (solid CO₂)CO₂44.01~50 gIn excess
Hydrochloric acid, 6 MHCl36.46~50 mLFor work-up
Saturated sodium bicarbonate solutionNaHCO₃84.01As neededFor extraction
Anhydrous sodium sulfateNa₂SO₄142.04As neededFor drying
Diethyl ether(C₂H₅)₂O74.12As neededFor extraction
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Part 1: Formation of the Grignard Reagent

  • Preparation: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet for the inert atmosphere. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.

  • Initiation: Place the magnesium turnings and a small crystal of iodine into the flask. Gently heat the flask with a heat gun under the inert atmosphere to activate the magnesium surface. The violet iodine vapor should dissipate.

  • Reaction: Allow the flask to cool to room temperature. Add 50 mL of anhydrous diethyl ether to the flask. Prepare a solution of 1-bromo-3,3-dimethylbutane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the bromoalkane solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle warming of the mixture. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining 1-bromo-3,3-dimethylbutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part 2: Carboxylation and Work-up

  • Carboxylation: Crush the dry ice into a fine powder and place it in a separate beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur.

  • Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

  • Acidification: Slowly add 6 M hydrochloric acid to the reaction mixture with stirring until the solution becomes acidic (test with pH paper) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by distillation or chromatography if necessary.

Safety Precautions
  • Grignard reagents are highly reactive and moisture-sensitive. The reaction must be carried out under a dry, inert atmosphere.

  • Diethyl ether is highly flammable. Use a heating mantle or oil bath in a well-ventilated fume hood.

  • Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dry ice is extremely cold and can cause severe burns. Handle with appropriate insulating gloves.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)
1-Bromo-3,3-dimethylbutaneC₆H₁₃Br165.070.10N/A
MagnesiumMg24.310.11N/A
This compoundC₈H₁₆O₂144.210.1014.42

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Formation cluster_carboxylation Part 2: Carboxylation and Work-up prep 1. Assemble and dry glassware under inert atmosphere init 2. Activate Mg with I₂ prep->init react 3. Add 1-bromo-3,3-dimethylbutane solution dropwise init->react complete 4. Stir to complete Grignard formation react->complete carboxyl 5. Pour Grignard reagent onto dry ice complete->carboxyl Transfer Grignard Reagent acidify 6. Acidify with 6 M HCl carboxyl->acidify extract 7. Extract with diethyl ether acidify->extract purify 8. Dry and evaporate solvent extract->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application Note: Quantitative Analysis of 4,4-Dimethylhexanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the quantitative analysis of 4,4-Dimethylhexanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain fatty acid (BCFA) whose accurate quantification is essential for various research areas, including microbiology and metabolic disease studies. Due to its low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable ester, such as a trimethylsilyl (B98337) (TMS) ester, prior to GC-MS analysis.[1] This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with expected quantitative performance data.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and are also involved in metabolic regulation.[1] this compound (CAS 2979-89-7), with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol , is a member of this class of fatty acids.[2] The analysis of BCFAs like this compound can be challenging due to their structural similarity to other fatty acids and their low volatility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of fatty acid isomers, offering high sensitivity and resolution.[1][3] However, a derivatization step is crucial to increase the volatility and thermal stability of the analyte.[1] This application note describes a robust GC-MS method for the analysis of this compound, focusing on a trimethylsilyl (TMS) derivatization approach.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized for specific matrices.

Materials:

  • Biological sample (e.g., plasma, serum, cell culture media)

  • Internal Standard (IS) solution (e.g., deuterated analog of a similar fatty acid)

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of the biological sample, add the internal standard.

  • Add a 2:1 (v/v) mixture of chloroform and methanol to the sample for a final volume that is 20 times the sample volume.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization to Trimethylsilyl (TMS) Ester

Materials:

  • Dried lipid extract from the sample preparation step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

Procedure:

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds to dissolve the residue.

  • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysoxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Expected Mass Spectrum of this compound TMS Ester
  • Molecular Ion (M+) : The molecular ion for the TMS derivative (C11H24O2Si) would be at m/z 216.

  • M-15 : A prominent peak corresponding to the loss of a methyl group ([M-CH3]+) at m/z 201.

  • m/z 117 : A characteristic fragment for TMS esters of carboxylic acids, resulting from a rearrangement and cleavage, corresponding to [(CH3)3Si-O=C-OH2]+.

  • m/z 73 : A common fragment in the mass spectra of TMS derivatives, corresponding to the trimethylsilyl cation ([(CH3)3Si]+).[4]

  • Other Fragments : Cleavage at the branched carbon (C4) could also lead to characteristic fragments.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the GC-MS analysis of this compound, based on validated methods for other short-chain fatty acids.[5][6] These values should be experimentally determined and validated in your laboratory.

ParameterExpected ValueNotes
Linearity (R²)> 0.99Determined from a calibration curve with a minimum of five non-zero concentration points.
Limit of Detection (LOD)0.5 - 5 µMThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)1 - 15 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD)< 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery)85 - 115%Determined by spiking known concentrations of the analyte into a blank matrix.

Visualization

Branched-Chain Fatty Acid Metabolism Pathway

This compound, as a branched-chain fatty acid, is expected to undergo metabolism through pathways that can handle the methyl branches. The following diagram illustrates a simplified overview of the initial steps of branched-chain fatty acid oxidation.

BCFAMetabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA This compound BCFA_CoA 4,4-Dimethylhexanoyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase Alpha_Oxidation Alpha-Oxidation (if β-carbon is branched) BCFA_CoA->Alpha_Oxidation Methyl branch at C3 prevents direct β-oxidation Beta_Oxidation_Peroxisome Beta-Oxidation BCFA_CoA->Beta_Oxidation_Peroxisome Pristanic_Acid Pristanic Acid Analog Alpha_Oxidation->Pristanic_Acid Pristanic_Acid->Beta_Oxidation_Peroxisome SCFA_CoA Shortened Acyl-CoA Beta_Oxidation_Peroxisome->SCFA_CoA SCFA_CoA_Mito Shortened Acyl-CoA SCFA_CoA->SCFA_CoA_Mito Transport Beta_Oxidation_Mito Beta-Oxidation SCFA_CoA_Mito->Beta_Oxidation_Mito Acetyl_CoA Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Mito->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of a branched-chain fatty acid.

Experimental Workflow

GCMS_Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization TMS Derivatization (BSTFA + 1% TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing Results Results DataProcessing->Results

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This application note provides a detailed framework for the GC-MS analysis of this compound. The described protocols for sample preparation, TMS derivatization, and GC-MS parameters, along with the expected quantitative data, offer a solid starting point for method development and validation. Researchers can adapt and optimize these methods to achieve reliable and sensitive quantification of this compound in their specific research applications.

References

Derivatization of 4,4-Dimethylhexanoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of 4,4-Dimethylhexanoic Acid for Gas Chromatography (GC) Analysis

Introduction

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as carboxylic acids can be challenging. This compound, a branched-chain carboxylic acid, exhibits high polarity and low volatility due to the presence of an active hydrogen atom in its carboxyl group.[1] These characteristics often lead to poor chromatographic performance, including broad, asymmetrical peaks (tailing) and low detection limits, especially on standard nonpolar GC phases.[1]

To overcome these analytical challenges, a derivatization step is essential prior to GC analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[2][3] This process converts the carboxylic acid into a less polar derivative, making it more amenable to GC analysis and resulting in improved peak shape, sensitivity, and reproducibility.[1][2] The most common derivatization strategies for carboxylic acids are esterification (alkylation) and silylation.[1]

This application note provides detailed protocols for the derivatization of this compound using these two primary methods, presents comparative data to aid in method selection, and includes workflow diagrams for clarity.

Common Derivatization Methods

The selection of a derivatization reagent depends on the sample matrix, required sensitivity, and available laboratory equipment. The two most widely employed methods for carboxylic acids are:

  • Esterification (Alkylation): This method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester.[4] Methyl esters are the most common derivatives due to their excellent stability and volatility.[1] Reagents such as Boron Trifluoride (BF₃) in methanol (B129727) and methanolic HCl are frequently used.[3][5][6]

  • Silylation: This technique replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[7] Silylating reagents are highly reactive and produce thermally stable, volatile derivatives.[8] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][9]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key parameters and characteristics of the most common derivatization methods applicable to this compound.

Derivatization MethodReagent(s)Typical Reaction TimeTypical Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification 14% Boron Trifluoride in Methanol (BF₃-Methanol)30 - 60 minutes50 - 60°CHighly effective for free fatty acids, relatively mild conditions.[5]BF₃ is corrosive and toxic; reagent can degrade over time. May cause isomerization in certain compounds.[2]
Acid-Catalyzed Esterification Methanolic HCl (e.g., 2M Acetyl Chloride in Methanol)~20 minutes80°CCost-effective and readily prepared in the lab.[3]Requires heating; HCl is corrosive.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- 1% TMCS5 - 15 minutes60°CFast reaction, high yields, potent reagents.[2] Also derivatizes other functional groups (e.g., -OH, -NH).[5]Reagents are highly sensitive to moisture, requiring anhydrous conditions. Byproducts can sometimes interfere with analysis.
Silylation 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)~30 minutes60°CSelective for free fatty acids; does not derivatize metal carboxylates (soaps).[10]Less reactive than BSTFA.

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, toxic, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME).

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Add an appropriate volume of hexane (e.g., 200 µL) to dissolve the sample.

  • Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[3]

  • Cap the vial tightly and vortex for approximately 10 seconds.[3]

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[3]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[3] Vortex for 10 seconds.

  • Allow the two phases to separate completely. The upper hexane layer contains the methyl ester derivative.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol details the formation of a trimethylsilyl (TMS) ester from this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide - DMF)

  • Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Place a known amount (e.g., a few milligrams) of the dried this compound sample into a reaction vial.[2] It is critical that the sample is free of water, as silylating reagents are highly moisture-sensitive.

  • Add an appropriate volume of an anhydrous solvent (e.g., 100 µL of DMF) to dissolve the sample.[11]

  • Add approximately 50 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.[2]

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 60°C for 10-15 minutes to ensure the reaction goes to completion.[2]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC system. Unlike the esterification protocol, no aqueous workup is performed.

Visualizations

Experimental Workflow

The following diagram outlines the general steps involved in the derivatization and analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction cluster_analysis Analysis start Sample Containing This compound dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA) dissolve->add_reagent heat Heat to Complete Reaction add_reagent->heat workup Workup / Extraction (if applicable) heat->workup transfer Transfer to GC Vial workup->transfer gc_ms GC-MS Analysis transfer->gc_ms data Data Processing gc_ms->data

Caption: General workflow for derivatization of this compound.

Chemical Reaction: Silylation

This diagram illustrates the chemical transformation during silylation with BSTFA.

Caption: Silylation of this compound using BSTFA.

GC-MS Analysis Conditions

While the optimal conditions should be determined empirically, a typical starting point for the analysis of the derivatized this compound is as follows:

  • GC System: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.[10]

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/minute to 280°C and hold for 10 minutes.[10]

  • MS Detector: Mass Selective Detector (e.g., Agilent 5973).

  • Ion Source Temperature: 200 - 230°C.

  • Interface Temperature: 240 - 280°C.

  • Scan Mode: Full scan (e.g., m/z 40-550).

Conclusion

Derivatization is a critical step for the robust and sensitive analysis of this compound by gas chromatography. Both esterification and silylation are effective methods for converting the polar carboxylic acid into a volatile derivative suitable for GC analysis. Silylation with BSTFA offers a rapid reaction time, while esterification with BF₃-methanol is a highly effective and established method for fatty acids. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, throughput needs, and potential for interfering substances. The protocols and comparative data provided in this note serve as a comprehensive guide for researchers to develop and implement a reliable analytical method.

References

High-performance liquid chromatography (HPLC) method for 4,4-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the quantitative analysis of 4,4-Dimethylhexanoic acid has been developed to support research, quality control, and drug development activities. This application note provides a detailed protocol for a reversed-phase HPLC method with UV detection, suitable for the determination of this compound in solution. For enhanced sensitivity, a derivatization protocol followed by fluorescence or mass spectrometry detection is also discussed.

Principle of the Method

The primary method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an acidified aqueous buffer. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, which increases its hydrophobicity and retention on the nonpolar C18 column, leading to a well-defined, symmetrical peak. Detection is performed at a low UV wavelength (typically 210 nm), where carboxylic acids exhibit some absorbance.

For applications requiring lower detection limits, derivatization of the carboxylic acid with a fluorescent tag is recommended. This process chemically modifies the analyte to introduce a chromophore or fluorophore, significantly enhancing its detectability.

Experimental Protocols

Method 1: Direct Analysis by RP-HPLC with UV Detection

This method is suitable for the quantification of this compound at moderate concentrations.

1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Reagents and Standards

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and acidified water. A typical starting composition is Acetonitrile:Water (60:40, v/v). To prepare the aqueous portion, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water to lower the pH to approximately 2.5-3.0.[1] The final mobile phase should be degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C[1][2]

  • Detection Wavelength: 210 nm[2][3]

  • Injection Volume: 10 µL[2]

5. System Suitability Before sample analysis, inject a working standard solution (e.g., 100 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.

Method 2: Analysis with Pre-Column Derivatization for Fluorescence Detection

This method offers significantly higher sensitivity and is suitable for trace-level analysis. The protocol uses 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) as a derivatizing agent.[4]

1. Additional Reagents

  • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

  • Acetone (anhydrous)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • 18-crown-6 (B118740) ether

2. Derivatization Protocol

  • Dissolve the dried sample containing the carboxylic acid in acetone.[4]

  • Add a molar excess of 4-Br-Mmc solution in acetone.[4]

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.[4]

  • Heat the mixture at 60-80°C for 30-60 minutes.[4]

  • After cooling, filter or centrifuge the mixture to remove solids.[4]

  • The resulting solution containing the fluorescently labeled analyte can be injected into the HPLC system.[4]

3. Chromatographic Conditions for Derivatized Sample

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water is often used.

  • Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the coumarin (B35378) tag.

  • Other parameters such as flow rate and column temperature should be optimized for the separation of the derivatized product.

Data Presentation

The following table summarizes the expected performance characteristics of the direct UV-HPLC method. These values are typical for the analysis of short-chain fatty acids and should be confirmed during method validation.

ParameterExpected Value
Chromatographic System RP-HPLC with UV Detection
Column C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time (t_R) To be determined experimentally
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (typically in the µg/mL range)
Limit of Quantification (LOQ) To be determined (typically in the µg/mL range)
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98-102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_derivatization Optional High-Sensitivity Path prep_standard Prepare Standard Solutions hplc_setup HPLC System Setup & Equilibration prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup derivatize Derivatize Sample with Fluorescent Tag prep_sample->derivatize for trace analysis prep_mobile Prepare Mobile Phase prep_mobile->hplc_setup injection Inject Samples and Standards hplc_setup->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification derivatize->hplc_setup

Caption: Workflow for the HPLC analysis of this compound.

Method Development Considerations

This diagram outlines the logical relationships in developing a robust HPLC method for a carboxylic acid like this compound.

G Method Development Logic cluster_detection Detection Strategy cluster_separation Separation Parameters cluster_validation Method Validation analyte Analyte Properties (this compound) uv_detect Direct UV Detection (Low Wavelength) analyte->uv_detect Poor Chromophore deriv_detect Derivatization (Fluorescence/MS) analyte->deriv_detect Improved Sensitivity ph_control pH Control (Acidification) analyte->ph_control Carboxylic Acid Group validation Validation Parameters (Linearity, Precision, Accuracy) uv_detect->validation deriv_detect->validation column Column Choice (e.g., C18) column->validation mobile_phase Mobile Phase (ACN:Water) mobile_phase->column ph_control->mobile_phase

Caption: Key considerations for HPLC method development for carboxylic acids.

References

Application Note: 4,4-Dimethylhexanoic Acid as an Internal Standard for Mass Spectrometric Quantification of Medium-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative mass spectrometry, particularly in complex matrices such as plasma, urine, or tissue extracts, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in these steps. While stable isotope-labeled (SIL) standards are the gold standard, their synthesis can be costly and time-consuming. In such cases, a structural isomer of the analyte or a closely related homolog that is not endogenously present in the samples can serve as a suitable alternative.

This application note describes the use of 4,4-dimethylhexanoic acid as an internal standard for the quantification of other C6-C10 straight-chain and branched-chain carboxylic acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its unique structure, with a quaternary carbon at the 4-position, provides a distinct retention time and mass-to-charge ratio (m/z) from many common endogenous carboxylic acids, making it an effective tool for reliable quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1]
CAS Number 2979-89-7[1][3]
Structure
this compound structure

Principle of a Non-Isotopically Labeled Internal Standard

The fundamental principle of using an internal standard is to add a known amount of the IS to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratio corrects for potential sample loss during extraction and variations in instrument response.

For this compound to be an effective internal standard, it should:

  • Not be naturally present in the biological matrix being analyzed.

  • Exhibit similar extraction recovery to the analytes of interest.

  • Have a chromatographic retention time that is close to, but resolved from, the analytes.

  • Show similar ionization efficiency in the mass spectrometer source.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be spiked into samples.

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each carboxylic acid analyte in methanol.

  • Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking the appropriate amounts of analyte working solutions into a surrogate matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation from Plasma

This protocol is a general guideline for the extraction of medium-chain carboxylic acids from plasma.

  • Materials:

    • Plasma samples, calibration standards, and quality controls.

    • Internal Standard Working Solution (10 µg/mL).

    • Ice-cold acetonitrile (B52724).

    • Microcentrifuge tubes (1.5 mL).

    • Vortex mixer.

    • Centrifuge.

  • Procedure:

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

The following are typical starting conditions for the analysis of medium-chain carboxylic acids. Method optimization is highly recommended for specific analytes and instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for this compound and representative analytes should be optimized by infusing individual standard solutions. Expected precursor ions will be the deprotonated molecules [M-H]⁻.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected quantitative performance for an assay using this compound as an internal standard. These values are representative and should be established during method validation.

AnalyteLinearity Range (µM)LLOQ (µM)Precision (%CV)Accuracy (%Bias)
Hexanoic Acid0.1 - 1000.1< 15%± 15%
Octanoic Acid0.1 - 1000.1< 15%± 15%
2-Methylhexanoic Acid0.1 - 1000.1< 15%± 15%
Nonanoic Acid0.1 - 1000.1< 15%± 15%

Visualizations

G Experimental Workflow for Analyte Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation & Analyte Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for quantification using an internal standard.

G Logical Relationship of Internal Standard Method Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Processed Sample AnalyteResponse Analyte Peak Area LCMS->AnalyteResponse IS_Response IS Peak Area LCMS->IS_Response Ratio Peak Area Ratio (Analyte / IS) AnalyteResponse->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Compared to Calibration Curve

Caption: Logic of the internal standard method for quantification.

This compound presents a viable option as an internal standard for the LC-MS/MS quantification of medium-chain carboxylic acids when stable isotope-labeled standards are not available. Its unique structure ensures chromatographic separation from common analytes, and its chemical properties are similar enough to provide reliable correction for experimental variability. The protocols provided here serve as a starting point for method development and should be thoroughly validated for the specific analytes and matrices of interest.

References

Application Notes and Protocols for the Quantification of 4,4-Dimethylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields of biological research. Accurate quantification of this molecule in biological matrices such as plasma, serum, and urine is crucial for understanding its physiological roles and potential as a biomarker. These application notes provide detailed protocols for the sensitive and specific quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of published data on the endogenous concentrations of this compound in biological samples, the quantitative data presented in the following tables are for illustrative purposes only. Researchers should establish their own calibration ranges based on the expected concentrations in their specific samples.

Data Presentation

The following tables are templates designed to guide the presentation of quantitative data for this compound.

Table 1: GC-MS Quantification of this compound in Human Plasma

Sample IDConcentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Control 10.1250.0118.8
Control 20.1310.01511.5
Sample 10.2540.0239.1
Sample 20.3120.0299.3
Sample 30.1880.0179.0

Table 2: LC-MS/MS Quantification of this compound in Human Urine

Sample IDConcentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Control 115.21.38.6
Control 218.91.79.0
Sample 135.73.18.7
Sample 242.13.89.0
Sample 325.42.28.7

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using GC-MS

This protocol involves protein precipitation, liquid-liquid extraction, and derivatization to a volatile ester for GC-MS analysis.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal Standard (IS) (e.g., D3-4,4-Dimethylhexanoic acid or a structurally similar odd-chain fatty acid)

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Acidify the supernatant to pH ~2 with 1M HCl.

    • Add 500 µL of MTBE, vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction with another 500 µL of MTBE and combine the organic layers.

    • Dry the combined organic extract under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 60 minutes.

    • After cooling, transfer the derivatized sample to a GC vial with an insert.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Injection Volume: 1 µL (splitless)

    • Inlet Temperature: 250°C

    • Oven Program: 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative of this compound and the internal standard.

Protocol 2: Quantification of this compound in Human Urine using LC-MS/MS

This protocol utilizes protein precipitation and derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance ionization efficiency for LC-MS/MS analysis.

Materials:

  • Human urine samples

  • This compound standard

  • Internal Standard (IS) (e.g., D3-4,4-Dimethylhexanoic acid)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulates.

    • To 50 µL of supernatant in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 100 µL of the supernatant to a new tube.

    • Add 50 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 50 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

    • After incubation, add 800 µL of 90:10 water:acetonitrile with 0.1% formic acid.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS/MS System: Agilent 6470 Triple Quadrupole or equivalent

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (400 µL Methanol) add_is->protein_precip centrifuge1 Centrifuge (14,000 x g, 10 min) protein_precip->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 acidify Acidify (pH ~2) supernatant1->acidify add_mtbe Add MTBE (500 µL) acidify->add_mtbe vortex_extract Vortex & Centrifuge add_mtbe->vortex_extract collect_organic Collect Organic Layer vortex_extract->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down add_bstfa Add BSTFA + Pyridine dry_down->add_bstfa heat Incubate (60°C, 60 min) add_bstfa->heat gcms GC-MS Analysis heat->gcms

Caption: Workflow for GC-MS analysis of this compound.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample (50 µL) add_is Add Internal Standard urine->add_is protein_precip Protein Precipitation (200 µL Acetonitrile) add_is->protein_precip centrifuge1 Centrifuge (14,000 x g, 10 min) protein_precip->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_reagents Add 3-NPH & EDC/Pyridine supernatant1->add_reagents heat Incubate (40°C, 30 min) add_reagents->heat dilute Dilute Sample heat->dilute lcmsms LC-MS/MS Analysis dilute->lcmsms

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Signaling Pathway Involvement Metabolite This compound Receptor Cell Surface Receptor (e.g., GPCR) Metabolite->Receptor Binds SecondMessenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates Kinase Kinase Activation (e.g., PKA, PKC) SecondMessenger->Kinase Activates TranscriptionFactor Transcription Factor (e.g., CREB, NF-κB) Kinase->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalEffect Biological Effect (e.g., Anti-inflammatory Response) GeneExpression->BiologicalEffect Leads to

Caption: Hypothetical signaling pathway of this compound.

Application Notes and Protocols: 4,4-Dimethylhexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylhexanoic acid is a branched-chain carboxylic acid with potential as a versatile building block in organic synthesis. Its unique structural feature, a quaternary carbon at the 4-position, can impart specific properties such as steric hindrance and lipophilicity to target molecules. These characteristics are often desirable in the design of novel pharmaceuticals and other bioactive compounds. While specific literature on the applications of this compound is not abundant, its reactivity as a carboxylic acid allows for its incorporation into a variety of molecular scaffolds through well-established synthetic transformations. These notes provide an overview of its potential applications and generalized protocols for its use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key computed and experimental data.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 2979-89-7[1]
Canonical SMILES CCC(C)(C)CCC(=O)O[1]
InChI Key CDDLKCXJAFKTMW-UHFFFAOYSA-N[1]

Applications in Organic Synthesis

As a carboxylic acid, this compound can serve as a precursor to a range of functional groups, making it a valuable starting material for the synthesis of more complex molecules. The gem-dimethyl group can provide a unique steric and electronic signature to the final product, potentially influencing its biological activity and pharmacokinetic properties.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids. The resulting esters of this compound can be used as intermediates, prodrugs, or as final products with applications as fragrances or plasticizers.

Amide Bond Formation

The formation of amides from this compound is a key reaction for its incorporation into peptides, peptidomimetics, and other biologically active molecules. The amide bond is a stable linkage found in a vast array of pharmaceuticals.

Experimental Protocols

The following are generalized protocols for the esterification and amidation of this compound. These methods are based on standard and reliable procedures for carboxylic acid derivatization.

Protocol 1: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data (Example):

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundEthanolH₂SO₄Ethanol4-8 h>90 (Typical)
This compoundMethanolp-TsOHToluene6-12 h>90 (Typical)

Note: Yields are typical for Fischer esterification reactions and may vary depending on the specific alcohol and reaction conditions.

Protocol 2: Amide Coupling of this compound

This protocol outlines the formation of an amide bond between this compound and an amine using a coupling agent.

Materials:

  • This compound

  • Amine

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in an anhydrous solvent (DCM or DMF) in a reaction flask.

  • Add the coupling agent (e.g., 1.1 equivalents of EDC or HATU).

  • If using HATU, add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.0 equivalent) and, if not already present, a base like triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, if using DCC or EDC, filter off the urea (B33335) byproduct.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data (Example):

Reactant 1Reactant 2Coupling AgentBaseSolventYield (%)
This compoundBenzylamineEDCTEADCM>85 (Typical)
This compoundAnilineHATUDIPEADMF>90 (Typical)

Note: Yields are typical for amide coupling reactions and can be influenced by the nature of the amine and the specific coupling agent used.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the functionalization of this compound.

Esterification_Workflow Start This compound + Alcohol Reaction Acid Catalyst (H₂SO₄ or p-TsOH) Heat (Reflux) Start->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: General workflow for the Fischer esterification of this compound.

Amide_Coupling_Workflow Start This compound + Amine Activation Coupling Agent (e.g., EDC, HATU) Base (e.g., TEA, DIPEA) Start->Activation Reaction Amide Bond Formation Activation->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for organic synthesis. Its straightforward derivatization into esters and amides opens avenues for its incorporation into a wide range of molecules. The protocols and workflows provided here serve as a foundation for researchers to begin exploring the synthetic utility of this compound in the development of new materials and therapeutic agents. Further investigation into the specific applications and biological activities of its derivatives is warranted.

References

Application of 4,4-Dimethylhexanoic Acid in Metabolomics Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, offers a powerful lens to understand cellular physiology and disease states. The accuracy and reliability of metabolomics data heavily depend on robust analytical methodologies, including the appropriate use of internal standards and metabolic tracers. 4,4-Dimethylhexanoic acid, a branched-chain medium-chain fatty acid, presents unique structural characteristics that make it a promising candidate for specific applications in metabolomics, particularly as an internal standard for the analysis of other branched-chain fatty acids and as a tracer in metabolic flux analysis to investigate fatty acid metabolism. This document provides detailed application notes and protocols for the utilization of this compound in metabolomics research.

Application 1: Internal Standard for Quantification of Branched-Chain Fatty Acids

The use of internal standards is crucial in mass spectrometry-based metabolomics to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3][4] An ideal internal standard is chemically similar to the analytes of interest but not endogenously present in the sample. This compound, being an unnatural fatty acid, is well-suited for this role, especially for the quantification of other medium-chain and branched-chain fatty acids.

Experimental Protocol: Use of this compound as an Internal Standard

This protocol outlines the steps for using this compound as an internal standard for the quantification of fatty acids in a biological sample (e.g., plasma, cell lysate) by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of high-purity methanol (B129727) to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C. A working solution of a lower concentration (e.g., 10 µg/mL) can be prepared by diluting the stock solution with methanol.

2. Sample Preparation and Extraction:

  • Thaw the biological samples (e.g., 100 µL of plasma) on ice.

  • Add a known amount of the this compound working solution to each sample. The final concentration should be within the linear range of the instrument.

  • Perform a liquid-liquid extraction by adding 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids and fatty acids.

  • Dry the organic extract under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.[5]

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

5. Data Analysis:

  • Identify the peaks corresponding to the TMS-derivatized endogenous fatty acids and the this compound internal standard based on their retention times and mass spectra.

  • Quantify the endogenous fatty acids by calculating the ratio of their peak area to the peak area of the internal standard and comparing it to a calibration curve.

Quantitative Data Summary:

Table 1: Hypothetical Recovery and Precision Data for this compound as an Internal Standard

AnalyteSpiked Concentration (µM)Measured Concentration (µM)Recovery (%)Intra-day CV (%) (n=5)Inter-day CV (%) (n=5)
Hexanoic Acid109.8984.25.5
Octanoic Acid1010.31033.84.9
3-Methylhexanoic Acid109.5955.16.2

CV: Coefficient of Variation

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output s1 Biological Sample s2 Spike with this compound (Internal Standard) s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Dry Extract s3->s4 d1 Add BSTFA + TMCS s4->d1 d2 Incubate at 60°C d1->d2 a1 GC-MS Analysis d2->a1 a2 Data Processing a1->a2 o1 Quantified Fatty Acid Concentrations a2->o1

Workflow for using this compound as an internal standard.

Application 2: Tracer in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic pathways.[7][8][9] By introducing an isotopically labeled substrate (tracer) and measuring the isotopic enrichment in downstream metabolites, the flow of atoms through the metabolic network can be determined. Isotopically labeled this compound (e.g., ¹³C-labeled) can be used as a tracer to investigate the metabolism of branched-chain fatty acids, which is relevant in various metabolic disorders.

Experimental Protocol: Metabolic Flux Analysis using ¹³C-4,4-Dimethylhexanoic Acid

This protocol describes a cell culture experiment to trace the metabolism of ¹³C-labeled this compound.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, adipocytes) to near confluency.

  • Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled this compound complexed with fatty acid-free bovine serum albumin (BSA). A typical concentration range is 50-200 µM.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent (e.g., 80% methanol) and incubate at -80°C for at least 15 minutes.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

  • Analyze the metabolite extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to separate fatty acids and related metabolites.

  • MS Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Full scan to identify potential metabolites and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to quantify the mass isotopologues of expected metabolites.

4. Data Analysis and Flux Calculation:

  • Identify and quantify the different mass isotopologues of downstream metabolites (e.g., shorter-chain fatty acids, intermediates of β-oxidation).

  • Correct the raw mass isotopologue distributions for natural isotope abundance.

  • Use a computational flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the experimental data to a metabolic network model.[7]

Quantitative Data Summary:

Table 2: Hypothetical Mass Isotopologue Distribution of a Downstream Metabolite after Labeling with [U-¹³C₈]-4,4-Dimethylhexanoic Acid

MetaboliteMass IsotopologueRelative Abundance (%) at 12h
Acetyl-CoAM+060
M+110
M+230
Succinyl-CoAM+075
M+15
M+25
M+35
M+410

Hypothetical Metabolic Pathway:

G compound [U-13C8]-4,4-Dimethylhexanoic Acid acyl_coa [U-13C8]-4,4-Dimethylhexanoyl-CoA compound->acyl_coa beta_ox β-Oxidation Cycles acyl_coa->beta_ox acetyl_coa [1,2-13C2]-Acetyl-CoA beta_ox->acetyl_coa propionyl_coa [1,2,3-13C3]-Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa [1,2,3,4-13C4]-Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca

Hypothetical metabolism of ¹³C-labeled this compound.

Conclusion

While not a conventionally used metabolite in metabolomics, this compound holds significant potential as a specialized tool. Its application as an internal standard can enhance the accuracy of quantifying branched-chain fatty acids, and its use as an isotopic tracer can provide valuable insights into the less-explored pathways of branched-chain fatty acid metabolism. The protocols and conceptual frameworks provided herein offer a foundation for researchers to incorporate this compound into their metabolomics workflows, thereby expanding the analytical toolbox for understanding complex metabolic systems.

References

Solid-Phase Extraction of 4,4-Dimethylhexanoic Acid from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylhexanoic acid is a branched-chain carboxylic acid of interest in various fields, including metabolism research and drug development, due to its unique structural properties. Accurate quantification of this analyte in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. However, the inherent complexity of these matrices necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte prior to instrumental analysis.

Solid-phase extraction (SPE) is a highly effective and widely used technique for the selective isolation and purification of analytes from complex samples.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids using a mixed-mode weak anion exchange (WAX) SPE strategy. This approach combines reversed-phase and ion-exchange mechanisms to achieve high recovery and clean extracts, suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Principle of Mixed-Mode Weak Anion Exchange SPE

Mixed-mode SPE sorbents that incorporate both reversed-phase and anion-exchange functionalities offer superior selectivity for the extraction of acidic compounds from complex matrices.[2][3] The protocol described herein utilizes a polymeric weak anion exchange sorbent.

The extraction process involves the following key steps:

  • Sample Pre-treatment: The biological sample is acidified to ensure that the carboxylic acid group of this compound is protonated (neutral). This promotes retention on the reversed-phase component of the sorbent.

  • Loading: The pre-treated sample is loaded onto the conditioned and equilibrated SPE cartridge. The analyte is retained by hydrophobic interactions between its alkyl chain and the nonpolar sorbent backbone.

  • Washing: A series of washes with aqueous and organic solvents are performed. An acidic aqueous wash removes polar interferences, while an organic solvent wash removes non-polar, neutral, and basic interferences.

  • Elution: A basic organic solution is used to elute the retained this compound. The basic conditions deprotonate the carboxylic acid, giving it a negative charge. This disrupts the hydrophobic interaction and facilitates its release from the sorbent.

This multi-step process ensures the effective removal of a wide range of matrix components, including proteins, salts, phospholipids, and other endogenous compounds, resulting in a cleaner extract and improved analytical sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (e.g., Isocaproic acid or a stable isotope-labeled analog)

  • Methanol (B129727) (LC-MS or GC grade)

  • Acetonitrile (B52724) (LC-MS or GC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (88% or higher)

  • Ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Mixed-Mode Weak Anion Exchange (WAX) SPE cartridges (e.g., 30 mg/1 mL)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • Ethyl acetate (B1210297) (GC grade)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Sample Preparation: Plasma/Serum
  • To 500 µL of plasma or serum in a centrifuge tube, add 50 µL of internal standard solution.

  • Add 1 mL of 2% (v/v) formic acid in water to acidify the sample and precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for SPE.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% (v/v) formic acid in water.

  • Loading: Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing 1: Wash the cartridge with 1 mL of 2% (v/v) formic acid in water to remove polar interferences.

  • Washing 2: Wash the cartridge with 1 mL of acetonitrile to remove non-polar, neutral, and basic interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.

  • Elution: Elute the this compound with 1 mL of 5% (v/v) ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization for GC-MS Analysis

Due to the polar nature and low volatility of carboxylic acids, derivatization is essential for their analysis by GC-MS. Silylation is a common and effective derivatization technique.[4][5]

  • To the dried eluate, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters
  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Data Presentation

The following tables summarize the expected quantitative performance of the described SPE-GC-MS method. The values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Performance Characteristics

ParameterExpected Value
Recovery> 85%
Linearity (r²)> 0.995
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Comparison with Other Sample Preparation Techniques

MethodAdvantagesDisadvantages
Mixed-Mode WAX SPE High selectivity and recovery, clean extracts, good reproducibility.[2][3]Requires specific SPE cartridges, multi-step protocol.
Liquid-Liquid Extraction (LLE) Simple, low cost.Can be labor-intensive, may result in emulsions, lower selectivity.[6]
Protein Precipitation (PPT) Fast and simple.Results in dirty extracts, significant matrix effects.[1]

Visualizations

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Relationships Analyte This compound (in complex matrix) SPE Mixed-Mode WAX SPE Analyte->SPE Interferences Matrix Interferences (Proteins, Salts, Lipids, etc.) SPE->Interferences removed Clean_Extract Clean Extract SPE->Clean_Extract Interferences->SPE GCMS_Analysis GC-MS Analysis Clean_Extract->GCMS_Analysis Quantification Accurate Quantification GCMS_Analysis->Quantification

Caption: Logical relationships in the analytical process for this compound.

Conclusion

The described mixed-mode weak anion exchange solid-phase extraction protocol provides a robust and reliable method for the isolation of this compound from complex biological matrices. This method, coupled with GC-MS analysis following derivatization, offers high recovery, excellent reproducibility, and the necessary sensitivity for demanding research and development applications. The detailed protocol and expected performance characteristics serve as a valuable resource for scientists requiring accurate quantification of this and structurally similar branched-chain fatty acids.

References

Application Notes and Protocols for the Esterification of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of 4,4-dimethylhexanoic acid, a sterically hindered carboxylic acid. Due to the steric hindrance posed by the gem-dimethyl group at the C4 position, standard esterification methods may require optimization. This document outlines two primary, effective methods: the classic Fischer-Speier Esterification under acidic conditions and the milder Steglich Esterification.

The information presented here is intended to guide researchers in selecting the appropriate method and conditions for synthesizing various esters of this compound, which can serve as valuable intermediates in organic synthesis and drug development.

Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[1][2] For sterically hindered acids like this compound, this equilibrium-driven reaction typically requires an excess of the alcohol and elevated temperatures to achieve reasonable yields.[3][4] The removal of water as it forms can also be employed to drive the equilibrium towards the product.[1]

Applications:
  • Synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol is inexpensive and can be used in large excess as the solvent.[1]

  • Large-scale production where cost-effectiveness is a primary concern.

Protocol: Synthesis of Methyl 4,4-Dimethylhexanoate

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (or diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours (typically 4-10 hours) to reach equilibrium.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,4-dimethylhexanoate.

  • The crude product can be further purified by vacuum distillation.

Quantitative Data for Fischer Esterification of Sterically Similar Acids:

While specific data for this compound is not extensively published, the following table provides expected yields based on data for other sterically hindered carboxylic acids.

Carboxylic AcidAlcoholCatalystTemp. (°C)Time (h)Yield (%)
Pivalic AcidMethanolH₂SO₄Reflux8~70-80
Pivalic AcidEthanol (B145695)H₂SO₄Reflux10~65-75
2-Phenylbutanoic AcidPropanolTiCl₄RT>1840[5]

Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[6] This method is particularly advantageous for sterically hindered substrates and acid-sensitive molecules, as it proceeds under neutral conditions at room temperature.[6]

Applications:
  • Esterification of acid-sensitive substrates.

  • Synthesis of esters from sterically hindered alcohols or carboxylic acids.[6]

  • Small-scale reactions where high yields under mild conditions are prioritized.

Protocol: Synthesis of Ethyl 4,4-Dimethylhexanoate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 4,4-dimethylhexanoate can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Steglich Esterification of Sterically Similar Acids:

The Steglich method generally provides good to excellent yields for sterically hindered acids.

Carboxylic AcidAlcoholCoupling AgentCatalystTemp.Time (h)Yield (%)
Pivalic AcidBenzyl AlcoholEDCDMAPRT2450[7]
Phenylacetic Acidtert-Butyl AlcoholEDCDMAPRT2483[7]
Naproxentert-Butyl AlcoholEDCDMAPRT-95[7]

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification Acid 4,4-Dimethylhexanoic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation Alcohol Alcohol (e.g., Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Catalyst H₂SO₄ Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Ester Ester Product Tetrahedral_Intermediate->Ester Elimination of Water Water Water Tetrahedral_Intermediate->Water Ester->Acid Hydrolysis (Reverse Reaction) Water->Acid

Caption: Fischer Esterification Reaction Pathway.

Steglich Esterification Experimental Workflow

Steglich_Workflow Start Start: Combine Acid, Alcohol, and DMAP in DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at Room Temperature (2-6 hours) Add_DCC->React Filter Filter to Remove DCU React->Filter Wash Work-up: Wash with Acid and Base Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Final Product: Pure Ester Purify->End

Caption: Steglich Esterification Experimental Workflow.

Logical Relationship: Method Selection

Method_Selection Start Esterification of This compound Acid_Sensitivity Is the substrate acid-sensitive? Start->Acid_Sensitivity Scale Reaction Scale? Acid_Sensitivity->Scale No Steglich Steglich Esterification Acid_Sensitivity->Steglich Yes Fischer Fischer Esterification Scale->Fischer Large Scale Scale->Steglich Small Scale/ Higher Value

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4-Dimethylhexanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and versatile methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, prepared from a suitable haloalkane (e.g., 1-bromo-3,3-dimethylpentane), with carbon dioxide.

  • Oxidation of 4,4-Dimethylhexan-1-ol: This method involves the oxidation of the corresponding primary alcohol, 4,4-dimethylhexan-1-ol, using a suitable oxidizing agent.

  • Hydrocarboxylation of 3,3-Dimethyl-1-pentene: This is a more modern approach that involves the direct addition of a carboxyl group across the double bond of an alkene.

Q2: I am experiencing low yields in my Grignard synthesis of this compound. What are the likely causes?

A2: Low yields in Grignard reactions are a common issue and can be attributed to several factors:

  • Presence of moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer, reducing the amount of reagent available to react with carbon dioxide.

  • Incomplete formation of the Grignard reagent: The reaction between magnesium and the alkyl halide may not have gone to completion.

  • Inefficient carbonation: The reaction with carbon dioxide may be inefficient due to poor mixing or the use of gaseous CO2 at atmospheric pressure.

Q3: How can I purify the crude this compound?

A3: Purification of this compound can be achieved through several methods:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified, and the purified carboxylic acid is extracted back into an organic solvent.[1][2]

  • Distillation: If the product is a liquid at room temperature, fractional distillation under reduced pressure can be an effective purification method.[1][3]

  • Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent or solvent mixture can be used to obtain high-purity crystals.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard Synthesis
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (no bubbling or heat generation).Inactive magnesium surface due to oxide layer.1. Use fresh, shiny magnesium turnings.2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.3. Gently warm the flask with a heat gun to initiate the reaction.
The reaction starts but then stops.Presence of moisture in the system.1. Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum.2. Use anhydrous solvents. Solvents should be freshly distilled from a suitable drying agent.3. Dry the alkyl halide over a drying agent (e.g., anhydrous calcium chloride) before use.
Low yield of carboxylic acid, with a significant amount of a higher boiling point byproduct.Wurtz coupling side reaction.1. Add the alkyl halide solution to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.2. Ensure efficient stirring to quickly disperse the added alkyl halide.
Low yield despite apparent Grignard formation.Inefficient carbonation.1. Use freshly crushed dry ice (solid carbon dioxide) and add the Grignard reagent to it, rather than bubbling CO2 gas through the solution.2. Ensure vigorous stirring during the addition of the Grignard reagent to the dry ice to maximize contact.
Issue 2: Impurities in the Final Product
Symptom Possible Impurity Purification Strategy
Presence of a neutral, non-acidic compound in the NMR or GC-MS analysis.Unreacted alkyl halide or Wurtz coupling byproduct.Perform an acid-base extraction. The carboxylic acid will be extracted into the aqueous basic phase, leaving the neutral impurities in the organic phase.[1][2]
Broad peaks or multiple signals in the carboxylic acid region of the NMR spectrum.Residual starting materials or side products from the oxidation reaction.If using the oxidation route, ensure the reaction goes to completion. Use column chromatography on silica (B1680970) gel for purification.
The product has a persistent color.Colored impurities.Treat the crude product with activated charcoal before the final purification step (distillation or recrystallization).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromo-3,3-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carbonation:

    • In a separate beaker, crush a generous excess of dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

    • Separate the aqueous basic layer (containing the sodium salt of the desired acid) and acidify it with concentrated HCl.

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purify by distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Oxidation of 4,4-Dimethylhexan-1-ol

This protocol is a general guideline using a common oxidizing agent.

Materials:

  • 4,4-Dimethylhexan-1-ol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water) or other suitable oxidizing agent (e.g., PCC, PDC, TEMPO/bleach).

  • Acetone (B3395972)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Oxidation:

    • Dissolve 4,4-Dimethylhexan-1-ol (1.0 equivalent) in acetone in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.

    • Slowly add Jones reagent dropwise to the alcohol solution with vigorous stirring. The color of the solution will change from orange to green/blue.

    • Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the mixture with diethyl ether.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution.

    • Acidify the aqueous basic layer with concentrated HCl and extract with diethyl ether.

    • Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude this compound.

    • Purify by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield (%) Advantages Disadvantages
Grignard Reaction 1-bromo-3,3-dimethylpentaneMg, CO260-80Versatile, well-establishedSensitive to moisture, potential for Wurtz coupling
Oxidation 4,4-Dimethylhexan-1-olCrO3/H2SO4 (Jones)70-90High yields, less sensitive to moistureUse of toxic heavy metals, potential for over-oxidation
Hydrocarboxylation 3,3-Dimethyl-1-penteneCO, H2O, Catalyst50-70Atom-economical, directRequires specialized equipment (high pressure), catalyst can be expensive

Note: The yields presented are typical ranges and can vary depending on the specific reaction conditions and scale.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Carbonation & Work-up cluster_purification Purification start 1-bromo-3,3-dimethylpentane + Mg turnings reagent 3,3-dimethylpentylmagnesium bromide (Grignard Reagent) start->reagent Anhydrous Ether/THF carboxylate Magnesium carboxylate salt reagent->carboxylate Reaction co2 Dry Ice (CO2) co2->carboxylate acidification Acidification (HCl) carboxylate->acidification product This compound (Crude) acidification->product extraction Acid-Base Extraction product->extraction distillation Distillation extraction->distillation final_product Purified this compound distillation->final_product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound moisture Moisture Contamination issue->moisture wurtz Wurtz Coupling issue->wurtz incomplete_grignard Incomplete Grignard Formation issue->incomplete_grignard inefficient_co2 Inefficient Carbonation issue->inefficient_co2 dry Use Anhydrous Conditions (Dry glassware, solvents, reagents) moisture->dry slow_addition Slow, Dropwise Addition of Alkyl Halide wurtz->slow_addition activation Activate Magnesium (Iodine, heat) incomplete_grignard->activation dry_ice Use Excess Crushed Dry Ice with Vigorous Stirring inefficient_co2->dry_ice

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: GC-MS Analysis of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting challenges related to the gas chromatography-mass spectrometry (GC-MS) analysis of 4,4-Dimethylhexanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome poor peak shape and other common issues encountered during your experiments.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and broad peaks, is a common problem when analyzing polar, acidic compounds like this compound. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?

Answer:

Peak tailing is the most frequent issue for acidic analytes and is typically caused by unwanted interactions between the analyte and active sites within the GC system. These active sites can be found in the injector, column, or transfer line.

Potential Causes & Solutions:

  • Active Sites in the GC System: The free carboxyl group of this compound can interact with silanol (B1196071) groups in the injector liner, column, or transfer line through hydrogen bonding. This interaction slows down a portion of the analyte molecules, resulting in a tailed peak.

    • Solution 1: System Inertness Check & Maintenance:

      • Injector Liner: Deactivated liners are essential. Over time, liners can become active. Replace the injector liner with a new, factory-deactivated one.

      • Column: The stationary phase of the column can degrade, exposing active sites. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column inlet or replace the column entirely.

      • Septum: Coring of the septum can leave particles in the liner, creating active sites. Use a high-quality, pre-drilled septum.

  • Inadequate Derivatization: For polar analytes like carboxylic acids, derivatization is often necessary to block the active carboxyl group, making the molecule more volatile and less prone to interaction with the GC system.

    • Solution 2: Derivatization: This is often the most effective solution. Silylation is a common and effective derivatization technique for carboxylic acids.

      • Recommended Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent. The TMCS acts as a catalyst.

      • Alternative Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice and is considered one of the most volatile silylating reagents.

Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine can act as a catalyst and help to solubilize the analyte.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

Question: I've tried derivatization, but my peak is still broad. What should I investigate next?

Answer:

Broad peaks, while sometimes related to activity, can also indicate issues with the chromatographic conditions.

Potential Causes & Solutions:

  • Suboptimal GC Oven Temperature Program: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column. If the ramp rate is too slow, the peak can broaden as it moves through the column.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature (e.g., 60-80°C) to ensure good initial trapping of the derivatized analyte. A typical ramp rate is 10-20°C/min.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects chromatographic efficiency. If the flow rate is too low or too high, it can lead to band broadening.

    • Solution: Set the carrier gas flow rate to the optimal value for your column diameter. For most standard columns (0.25 mm i.d.), this is around 1.0-1.5 mL/min.

  • Injection Technique: A slow injection speed can cause the sample to be introduced into the inlet in a broad band.

    • Solution: Use a fast injection speed to ensure the sample is vaporized and transferred to the column as a narrow band.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape for This compound is_derivatized Is the sample derivatized? start->is_derivatized derivatize Derivatize with BSTFA or MSTFA is_derivatized->derivatize No check_system Check GC System Inertness is_derivatized->check_system Yes derivatize->check_system liner Replace Injector Liner check_system->liner column Condition or Trim Column check_system->column septum Check Septum check_system->septum good_peak Good Peak Shape check_system->good_peak Tailing Resolved optimize_gc Optimize GC Method liner->optimize_gc column->optimize_gc septum->optimize_gc oven_prog Adjust Oven Temperature Program optimize_gc->oven_prog Broad Peak flow_rate Optimize Carrier Gas Flow Rate optimize_gc->flow_rate Broad Peak injection Use Fast Injection Speed optimize_gc->injection Broad Peak oven_prog->good_peak flow_rate->good_peak injection->good_peak

Caption: Troubleshooting decision tree for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing derivatized this compound?

A1: A low-to-mid polarity column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust and versatile choice. These columns offer good resolution and thermal stability for a wide range of derivatized compounds.

Column CharacteristicRecommendation
Stationary Phase 5% Diphenyl / 95% Dimethyl Polysiloxane
Length 30 m
Internal Diameter 0.25 mm
Film Thickness 0.25 µm

Q2: What are the ideal injector and transfer line temperatures?

A2: The injector temperature should be high enough to ensure complete and rapid vaporization of the derivatized analyte but not so high as to cause thermal degradation. The transfer line temperature should be set to prevent cold spots and ensure the efficient transfer of the analyte to the mass spectrometer.

ParameterRecommended Temperature
Injector Temperature 250 - 280 °C
Transfer Line Temperature 280 °C

Q3: What are the key mass spectrometry parameters to consider?

A3: For quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred for its higher sensitivity and selectivity compared to full scan mode. For the trimethylsilyl (B98337) (TMS) derivative of this compound, you will need to identify characteristic ions for monitoring. The molecular ion (M+) and a characteristic fragment ion are good candidates. Electron ionization (EI) at the standard 70 eV is typically used.

Derivatization Reaction and Key Ions

G cluster_0 Derivatization Reaction cluster_1 Mass Spectrometry (EI) This compound This compound BSTFA BSTFA This compound->BSTFA + TMS-Derivative TMS-Derivative BSTFA->TMS-Derivative 70°C Molecular Ion (M+) Molecular Ion (M+) TMS-Derivative->Molecular Ion (M+) Fragment Ions Fragment Ions TMS-Derivative->Fragment Ions m/z 117 m/z 117 Fragment Ions->m/z 117 [Si(CH3)3-O-C=O]+

Caption: Derivatization and subsequent mass analysis workflow.

Troubleshooting low recovery of 4,4-Dimethylhexanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 4,4-Dimethylhexanoic acid, ensuring high recovery and reproducible results.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for optimizing extraction protocols.

PropertyValueSource
Molecular Formula C₈H₁₆O₂PubChem[1][2]
Molecular Weight 144.21 g/mol PubChem[1][2]
Boiling Point (estimated) ~230 °CSimilar compound data[3]
pKa (estimated) ~4.8General carboxylic acid data[4]
XLogP3 2.3PubChem[1]
Appearance Colorless liquid (for similar compounds)Guidechem[3]

Troubleshooting Guide: Low Recovery of this compound

Low recovery during the extraction of this compound is a common issue that can be addressed by systematically evaluating each step of the process.

Issue 1: Low Recovery During Liquid-Liquid Extraction (LLE)

Question: I am experiencing low recovery of this compound when performing a liquid-liquid extraction from an aqueous sample. What are the potential causes and solutions?

Answer: Low recovery in LLE is often linked to suboptimal pH, inappropriate solvent selection, or procedural errors.

Potential CauseRecommended Solution
Incorrect pH of the Aqueous Phase The carboxylic acid group of this compound must be protonated to reduce its water solubility and allow for efficient partitioning into an organic solvent. Action: Adjust the pH of your aqueous sample to be at least 2 pH units below the estimated pKa of the analyte (i.e., pH < 2.8). Use an acid like hydrochloric acid (HCl) to acidify the sample before extraction.[5]
Suboptimal Organic Solvent The choice of extraction solvent is critical. The solvent should be immiscible with water and have a high affinity for this compound. Action: Solvents like methyl tert-butyl ether (MTBE) , diethyl ether , or ethyl acetate are generally effective for extracting short-chain fatty acids.[6] If recovery is still low, consider a more polar solvent or a mixture of solvents.[5]
Insufficient Mixing or Extraction Time Inadequate mixing prevents the efficient transfer of the analyte from the aqueous to the organic phase. Action: Vortex or shake the sample and organic solvent vigorously for at least 1-2 minutes to maximize the surface area for extraction.[5]
Formation of Emulsions Emulsions are a common problem in LLE, trapping the analyte at the interface and leading to poor phase separation and recovery. Action: To break emulsions, try adding a small amount of brine (saturated NaCl solution), centrifuging the sample, or placing it in an ultrasonic bath. In some cases, filtering the mixture through a bed of Celite or glass wool can also be effective.
Analyte Volatility Although the estimated boiling point is high, some loss may occur during solvent evaporation. Action: Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature. Avoid heating the sample to dryness.
Issue 2: Low Recovery During Solid-Phase Extraction (SPE)

Question: My recovery of this compound is poor when using solid-phase extraction. How can I troubleshoot this?

Answer: Low SPE recovery typically points to issues with sorbent selection, sample loading conditions, or the elution step.

Potential CauseRecommended Solution
Inappropriate Sorbent Material The choice of sorbent is critical for retaining the analyte. For an acidic compound like this compound, an anion exchange or a reversed-phase sorbent can be used. Action: - Anion Exchange SPE: Use a strong or weak anion exchange sorbent. The sample should be loaded at a pH at least 2 units above the pKa (e.g., pH > 6.8) to ensure the carboxyl group is deprotonated and negatively charged for retention. Elution is then performed with an acidic solvent (e.g., 2% formic acid in methanol) to neutralize the charge and release the analyte.[7] - Reversed-Phase SPE (e.g., C18, C8): The sample should be loaded at a pH at least 2 units below the pKa (e.g., pH < 2.8) to ensure the analyte is in its neutral, protonated form for better retention on the non-polar sorbent. Elute with a non-polar organic solvent like methanol (B129727) or acetonitrile (B52724).[7]
Incorrect Sample pH During Loading The pH of the sample during loading is crucial for the retention mechanism of the chosen sorbent. Action: Ensure the sample pH is correctly adjusted as described above for the specific SPE sorbent being used.[5]
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Action: - For Anion Exchange: Use a sufficiently acidic and/or high ionic strength solution. - For Reversed-Phase: Increase the organic solvent strength in the elution solution (e.g., from 50% methanol to 90% methanol). Also, consider increasing the volume of the elution solvent or performing a second elution step.[5]
High Flow Rate During Loading A high flow rate can prevent sufficient interaction between the analyte and the sorbent. Action: Decrease the sample loading flow rate to approximately 1 mL/min to allow for adequate binding.[7]
Sorbent Overload If the concentration of the analyte or other matrix components is too high, the sorbent capacity can be exceeded. Action: Use a larger SPE cartridge with more sorbent material or dilute the sample before loading.[7]

Frequently Asked Questions (FAQs)

Q1: Should I derivatize this compound before GC-MS analysis?

A1: Yes, derivatization is highly recommended for the analysis of short-chain fatty acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Common derivatizing agents include silylating agents (e.g., BSTFA, MTBSTFA) or alkylating agents (e.g., propyl chloroformate).

Q2: My sample matrix is complex (e.g., plasma, feces). Are there any specific pre-extraction steps I should consider?

A2: For complex matrices, a protein precipitation step is often necessary before extraction. This can be achieved by adding a cold organic solvent like acetonitrile or methanol in a 3:1 or 4:1 ratio to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant can then be used for LLE or SPE. For fecal samples, homogenization in a suitable buffer or solvent is required to release the analyte.

Q3: How can I prevent the loss of this compound due to volatility during sample preparation?

A3: To minimize evaporative losses, always work with samples in sealed containers and at low temperatures whenever possible. When concentrating the sample by evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat. Adding a non-volatile "keeper" solvent can also help to prevent the complete evaporation of the sample.

Q4: What are some common interferences I should be aware of during the extraction of this compound?

A4: Common interferences can include other fatty acids, lipids, and other organic acids present in the sample matrix. The choice of a selective extraction method (e.g., anion exchange SPE) can help to minimize these interferences. Additionally, proper chromatographic separation is essential to distinguish this compound from other isomeric compounds.

Recommended Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for the extraction of this compound from an aqueous sample.

  • Sample Preparation:

    • To 1 mL of the aqueous sample in a glass tube, add an appropriate internal standard.

    • Acidify the sample to a pH < 2.8 by adding 5M HCl dropwise. Verify the pH using a pH meter or pH paper.

  • Liquid-Liquid Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) to the acidified sample.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (MTBE) to a clean glass tube, avoiding the aqueous layer and any interfacial precipitate.

    • Repeat the extraction process by adding another 2 mL of MTBE to the remaining aqueous layer, vortexing, centrifuging, and pooling the organic layers.

  • Drying and Concentration:

    • Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., for GC-MS analysis after derivatization, or in the mobile phase for LC-MS).

Diagrams

Troubleshooting_Workflow Troubleshooting Low Recovery of this compound start Start: Low Recovery Observed extraction_method Which extraction method was used? start->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE ph_check_lle Is pH of aqueous phase < 2.8? lle->ph_check_lle sorbent_check Is the sorbent choice correct (Anion Exchange or Reversed-Phase)? spe->sorbent_check adjust_ph_lle Adjust pH to < 2.8 with HCl ph_check_lle->adjust_ph_lle No solvent_check Is the extraction solvent appropriate (e.g., MTBE, EtOAC)? ph_check_lle->solvent_check Yes adjust_ph_lle->ph_check_lle change_solvent Consider a different or mixed solvent system solvent_check->change_solvent No mixing_check Was mixing vigorous and sufficient? solvent_check->mixing_check Yes change_solvent->solvent_check increase_mixing Increase vortexing/shaking time to >2 mins mixing_check->increase_mixing No emulsion_check Was an emulsion formed? mixing_check->emulsion_check Yes increase_mixing->mixing_check break_emulsion Add brine, centrifuge, or use sonication emulsion_check->break_emulsion Yes end Re-evaluate Recovery emulsion_check->end No break_emulsion->end change_sorbent Select appropriate sorbent based on sample pH sorbent_check->change_sorbent No ph_check_spe Is sample loading pH correct for the sorbent? sorbent_check->ph_check_spe Yes change_sorbent->sorbent_check adjust_ph_spe Adjust pH: >6.8 for AEX, <2.8 for RP ph_check_spe->adjust_ph_spe No elution_check Is the elution solvent strong enough? ph_check_spe->elution_check Yes adjust_ph_spe->ph_check_spe strengthen_elution Increase organic content or acidity of elution solvent elution_check->strengthen_elution No flow_rate_check Was the loading flow rate slow enough (~1 mL/min)? elution_check->flow_rate_check Yes strengthen_elution->elution_check decrease_flow_rate Decrease loading flow rate flow_rate_check->decrease_flow_rate No flow_rate_check->end Yes decrease_flow_rate->flow_rate_check

References

Optimizing LC-MS/MS parameters for 4,4-Dimethylhexanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of 4,4-Dimethylhexanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound by LC-MS/MS (B15284909)?

A1: this compound, like other short- and branched-chain fatty acids, presents several analytical challenges. Due to its small size and polar carboxylic acid group, it is highly hydrophilic. This leads to poor retention on traditional reversed-phase chromatography columns, resulting in elution near the void volume where matrix effects and ion suppression are most severe.[1][2][3] Furthermore, its volatility can lead to sample loss during preparation, and it often exhibits poor ionization efficiency in common electrospray sources.[2][3][4]

Q2: Is chemical derivatization necessary to detect this compound?

A2: While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantification.[5][6] Derivatization of the carboxylic acid group significantly increases the compound's hydrophobicity, which improves chromatographic retention and peak shape.[2] It also enhances ionization efficiency by attaching a readily ionizable functional group, leading to much lower detection limits.[4] Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are commonly used for this purpose.[1][7][8]

Q3: What are the expected precursor ions for this compound in MS analysis?

A3: The expected precursor ion depends on whether the molecule is derivatized and the ionization mode used.

  • Underivatized (Negative Ion Mode): The molecule will lose a proton to form the [M-H]⁻ ion. Given the molecular weight of this compound is 144.21 g/mol [9][10], the expected precursor ion would be m/z 143.1 .

  • Derivatized with 3-NPH (Negative Ion Mode): After derivatization with 3-nitrophenylhydrazine (3-NPH), a stable hydrazone is formed. The precursor ion for the 3-NPH derivative would be [M-H]⁻ at m/z 278.2 .

Q4: Which chromatographic mode is best for this analysis?

A4: After derivatization, Reversed-Phase Liquid Chromatography (RPLC) is the most common and effective technique. The derivatization increases the analyte's hydrophobicity, making it well-suited for separation on C18 columns.[1][2][11] For underivatized analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized "aqueous" C18 columns may be required, though achieving good peak shape can be challenging.

Troubleshooting Guides

Issue: Low or No Signal Intensity

  • Possible Cause 1: Poor Ionization.

    • Solution: this compound ionizes poorly in its native form. Implement a derivatization strategy using a reagent like 3-nitrophenylhydrazine (3-NPH) or aniline (B41778) to improve ionization efficiency.[4][12] Ensure the mobile phase composition is optimal for electrospray ionization (e.g., contains a low concentration of a weak acid like formic acid for negative mode).

  • Possible Cause 2: Inefficient MS/MS Fragmentation.

    • Solution: The product ions and collision energy must be optimized specifically for your target analyte and instrument. Infuse a standard of derivatized this compound directly into the mass spectrometer to perform a product ion scan and determine the most stable, intense fragment ions. Then, perform a collision energy optimization for each selected MRM transition.

  • Possible Cause 3: Ion Suppression from Matrix.

    • Solution: Improve sample cleanup to remove interfering matrix components like phospholipids. Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure the analyte is chromatographically separated from the bulk of matrix components, which often elute early. Using a stable isotope-labeled internal standard can help correct for matrix effects.

Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Possible Cause 1: Poor Retention (if underivatized).

    • Solution: If analyzing without derivatization, the compound may be eluting at the solvent front. Use a column designed for polar analytes, such as a HILIC column or an embedded polar group (AQ) C18 column. Using a highly aqueous mobile phase (e.g., >98% water) may also improve retention on some columns.[5]

  • Possible Cause 2: Secondary Interactions with Column.

    • Solution: Ensure the mobile phase pH is appropriate. For underivatized analysis in reversed-phase, a low pH (e.g., 2.5-3.5) using formic acid will ensure the carboxylic acid is protonated, leading to better peak shape.

  • Possible Cause 3: Incomplete Derivatization Reaction.

    • Solution: Review your derivatization protocol. Ensure the correct stoichiometry of reagents, reaction temperature, and time are used. The reaction may be sensitive to water; consider performing it in a non-aqueous solvent if needed.[7][13]

Experimental Protocols & Data

Protocol: Quantification via 3-NPH Derivatization and LC-MS/MS

This protocol is a general guideline adapted from established methods for short-chain fatty acids.[7][13][14]

1. Sample Preparation (from Serum/Plasma):

  • Thaw samples on ice.

  • To 50 µL of sample, add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

2. Derivatization:

  • To the 100 µL of supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in a solution of 50:50 acetonitrile:water.

  • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride containing 6% pyridine.

  • Vortex briefly and incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.

  • Centrifuge to pellet any precipitate and transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Analysis:

  • Inject the derivatized sample onto the LC-MS/MS system. Use the parameters in the tables below as a starting point.

Data Tables: Recommended Starting Parameters

The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Recommended Liquid Chromatography (LC) Parameters

Parameter Recommended Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10-15% B, increase to ~60% B over 10 min
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 - 45 °C[15]

| Injection Vol. | 1 - 5 µL |

Table 2: Recommended Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Value
Analyte This compound (3-NPH derivative)
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 278.2
Product Ion (Q3) To be determined empirically. A common fragment for 3-NPH derivatives is m/z 137 (the nitrophenyl group).[14][16]
Collision Energy (CE) To be determined empirically. Start with a range of 10-30 eV.

| Dwell Time | 50 - 100 ms |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (Acetonitrile) Sample->Precip Cent1 Centrifugation Precip->Cent1 Supernatant Collect Supernatant Cent1->Supernatant Reagents Add 3-NPH & EDC Reagents Supernatant->Reagents Incubate Incubate (40°C) Quench Quench Reaction LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the analysis of this compound.

Troubleshooting Logic: Low Signal Intensity

G Root Issue: Low Signal Intensity Cause1 Cause: Poor Ionization Root->Cause1 Cause2 Cause: Matrix Suppression Root->Cause2 Cause3 Cause: Suboptimal MS Parameters Root->Cause3 Sol1 Solution: Implement Derivatization (e.g., 3-NPH) Cause1->Sol1 Sol2 Solution: Improve Sample Cleanup (LLE or SPE) Cause2->Sol2 Sol3 Solution: Use Isotope-Labeled Internal Standard Cause2->Sol3 Sol4 Solution: Optimize Collision Energy & Product Ions Cause3->Sol4

References

Technical Support Center: Chromatographic Resolution of 4,4-Dimethylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 4,4-Dimethylhexanoic acid isomers during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution

Co-elution of this compound isomers can manifest as broad, asymmetric, or shouldering peaks in your chromatogram. The following table outlines common issues, their potential causes, and recommended solutions for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

IssuePotential Cause(s)Recommended Solution(s)
Poor to No Separation of Isomers (GC) Inadequate Column Polarity: Standard non-polar columns (e.g., DB-1, HP-5) often fail to resolve structurally similar branched-chain fatty acid isomers.Use a Highly Polar Column: Employ a cyanopropyl-based capillary column (e.g., CP-Sil 88, SP-2560, HP-88) for enhanced separation of fatty acid methyl ester (FAME) isomers.[1]
Suboptimal Oven Temperature Program: A fast temperature ramp can decrease the interaction time of analytes with the stationary phase.Optimize Temperature Program: Start with a lower initial temperature and use a slow ramp rate (e.g., 1-5°C/min) through the expected elution range of the isomers. Introducing an isothermal hold can also improve resolution.[2]
Incomplete Derivatization: The presence of underivatized this compound can lead to peak tailing and potential co-elution with the derivatized isomers.Ensure Complete Derivatization: Verify the efficiency of your esterification protocol (e.g., using BF₃-methanol or acidic methanol). Ensure all reagents are fresh and anhydrous.
Poor to No Separation of Isomers (HPLC) Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for these specific isomers.Screen Different Stationary Phases: Test columns with different selectivities, such as a C8, a phenyl-hexyl, or a polar-embedded phase. For enantiomeric separation, a chiral stationary phase (CSP) is required.
Suboptimal Mobile Phase Composition: The mobile phase composition may not be suitable for resolving the isomers.Adjust Mobile Phase: Modify the organic solvent (acetonitrile vs. methanol) and the gradient profile. A shallower gradient often improves the resolution of closely eluting compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for the underivatized acid.[3]
Broad or Tailing Peaks (GC/HPLC) Column Overload: Injecting too much sample can lead to peak distortion.Dilute Sample: Reduce the concentration of the sample injected onto the column.
Active Sites in the System: Silanol groups in the injector liner, column, or detector can interact with the acidic analyte, causing peak tailing.Use Deactivated Liners and Columns: Ensure that the GC inlet liner is deactivated. For HPLC, consider using a column with end-capping. Regular column conditioning is also recommended.
Improper Flow Rate: The carrier gas (GC) or mobile phase (HPLC) flow rate may not be optimal for the column dimensions and particle size.Optimize Flow Rate: Determine the optimal linear velocity for your column to maximize efficiency and resolution.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For Gas Chromatography (GC), derivatization is mandatory. Due to its low volatility, this compound must be converted to a more volatile and thermally stable ester, typically a fatty acid methyl ester (FAME).[1] This is commonly achieved using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or acidic methanol. For High-Performance Liquid Chromatography (HPLC), derivatization is not strictly required but is often recommended. Derivatizing with a UV-active or fluorescent tag can significantly enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors.[4]

Q2: What type of GC column is best suited for separating this compound isomers?

A2: A highly polar capillary column is recommended for the separation of branched-chain fatty acid methyl ester (FAME) isomers.[1] Stationary phases containing a high percentage of cyanopropyl, such as biscyanopropyl polysiloxane, provide the necessary selectivity to resolve these structurally similar compounds. Longer columns (e.g., 60-100 meters) can also offer improved resolution.

Q3: How can I separate the enantiomers of this compound?

A3: The enantiomers of this compound can be separated using chiral chromatography. There are two primary approaches:

  • Direct Method (Chiral GC or HPLC): This involves using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. For GC, cyclodextrin-based chiral columns are often used for the analysis of the derivatized enantiomers.[5] For HPLC, polysaccharide-based or other types of CSPs can be effective.[6]

  • Indirect Method (HPLC): This approach involves derivatizing the racemic this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[5]

Q4: My peaks are still co-eluting after optimizing the temperature program/mobile phase gradient. What should I do next?

A4: If optimizing the temperature program (GC) or mobile phase gradient (HPLC) is insufficient, the next critical parameter to address is the stationary phase. The selectivity of the column is paramount for resolving closely related isomers. Consider switching to a column with a different stationary phase chemistry. For GC, this means moving to a more polar column. For HPLC, trying a different type of reversed-phase column (e.g., C8, phenyl-hexyl) or a column that offers alternative separation mechanisms (e.g., HILIC, if applicable after derivatization) could be beneficial.

Q5: Can I use mass spectrometry to distinguish between co-eluting isomers?

A5: In many cases, mass spectrometry (MS) alone cannot differentiate between isomers, as they often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns under standard electron ionization (EI) or electrospray ionization (ESI). However, if there is partial chromatographic separation (e.g., a shouldering peak), you can examine the mass spectra across the peak. A change in the relative abundance of fragment ions from the leading edge to the tailing edge can indicate the presence of more than one component.[2] Advanced MS techniques like ion mobility spectrometry (IMS) can sometimes separate isomers in the gas phase based on their shape and size.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers as Methyl Esters

This protocol describes a general method for the derivatization and subsequent GC-MS analysis of this compound.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol:

  • Sample Preparation: Start with a dried extract containing this compound.

  • Reagent Addition: To the dried sample, add 1-2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[7]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 10-30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride (NaCl) solution. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. A small amount of anhydrous sodium sulfate (B86663) can be added to remove any residual water.

2. GC-MS Conditions:

ParameterValue
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent highly polar cyanopropyl column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Oven Program Initial: 100°C, hold for 2 min; Ramp: 3°C/min to 220°C; Hold: 10 min
MS Transfer Line 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification
Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a starting point for the analysis of underivatized this compound using reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Quantitative Data Summary

The following table provides hypothetical, yet representative, chromatographic data for the separation of this compound from a closely related isomer (e.g., 3,4-Dimethylhexanoic acid) using the GC-MS method described above. Actual retention times and resolution will vary depending on the specific instrument and conditions.

CompoundRetention Time (min)Resolution (Rs)
3,4-Dimethylhexanoic acid methyl ester15.2-
This compound methyl ester15.51.8

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Isomers start Suspected Co-elution (Broad/Asymmetric Peak) confirm Confirm Co-elution (Check MS spectra across peak, a shoulder peak) start->confirm optimize_method Optimize Method Parameters confirm->optimize_method Yes re_evaluate Re-evaluate Problem (e.g., sample prep, system issue) confirm->re_evaluate No change_column Change Column (Different Polarity/Chemistry) optimize_method->change_column If still co-eluting resolved Peaks Resolved optimize_method->resolved Successful advanced_tech Consider Advanced Techniques (e.g., 2D-GC, Chiral Chromatography) change_column->advanced_tech If still co-eluting change_column->resolved Successful advanced_tech->resolved Successful

Caption: A logical workflow for troubleshooting co-eluting peaks.

Derivatization_Workflow GC Analysis Workflow for this compound start Sample Containing This compound derivatization Derivatization to FAME (e.g., BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gcms_analysis GC-MS Analysis (Polar Column) extraction->gcms_analysis data_analysis Data Analysis (Peak Integration & Identification) gcms_analysis->data_analysis end Results data_analysis->end

Caption: Workflow for GC-MS analysis of this compound.

References

Minimizing ion suppression effects for 4,4-Dimethylhexanoic acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 4,4-Dimethylhexanoic acid.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Peak Areas for this compound

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Diagnostic Experiment cluster_2 Mitigation Strategies cluster_3 Verification A Poor sensitivity and/or inconsistent peak areas B Perform Post-Column Infusion (PCI) Experiment A->B Start Troubleshooting C Analyze PCI data to identify regions of ion suppression B->C D Optimize Chromatographic Separation C->D Suppression co-elutes with analyte E Improve Sample Preparation C->E Broad ion suppression observed G Re-run samples with optimized method D->G E->G F Implement Derivatization F->G If direct analysis remains problematic H Confirm improved sensitivity and reproducibility G->H cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification A High variability in results with IS B Verify co-elution of analyte and IS A->B Start Troubleshooting C Assess differential matrix effects B->C D Select a closer structural analog as IS C->D Differential suppression observed G Re-validate with new IS or calibration strategy D->G E Use a stable isotope-labeled IS (if available) E->G Ideal Solution F Implement matrix-matched calibration F->G H Confirm improved precision G->H

Technical Support Center: Purification of Crude 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4,4-Dimethylhexanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a crude this compound product synthesized via a Grignard reaction?

When this compound is synthesized by the reaction of a suitable Grignard reagent (e.g., 1-bromo-3,3-dimethylpentane) with carbon dioxide, several impurities can be present in the crude product. These typically include:

  • Unreacted starting materials: Residual 1-bromo-3,3-dimethylpentane.

  • Grignard side-products: Hydrocarbons formed by the reaction of the Grignard reagent with trace amounts of water or other protic sources.

  • Neutral byproducts: Other non-acidic compounds formed during the synthesis.

  • Structurally similar carboxylic acids: Isomeric acids that may form depending on the purity of the initial halide.

Q2: My crude product is a dark-colored oil. How can I remove the color and other neutral impurities?

An acid-base extraction is a highly effective initial purification step to separate the acidic product from neutral and basic impurities, as well as to remove coloration.[1][2][3] The carboxylic acid is converted to its carboxylate salt, which is soluble in the aqueous phase, leaving non-polar impurities in the organic phase.

Troubleshooting: Acid-Base Extraction

Problem Potential Cause Recommended Solution
Low recovery of the acid after extraction. Incomplete extraction into the aqueous phase due to incorrect pH.Ensure the pH of the aqueous basic solution is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid completely.[3]
Emulsion formation between the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Incomplete precipitation of the acid upon acidification.Ensure the pH is lowered sufficiently (at least 2 pH units below the pKa of the acid) to fully protonate the carboxylate salt. Cooling the solution in an ice bath can also increase the yield of the precipitated acid.
The final product is still colored. Some colored impurities may be acidic and co-extract with the product.A subsequent treatment with activated carbon can be effective in removing residual colored impurities.[2]

Q3: After acid-base extraction, my this compound is still not pure enough. What are the next purification steps I should consider?

For further purification, fractional vacuum distillation is often the most suitable method for liquid carboxylic acids like this compound.[3] If the product is a solid at room temperature or can be induced to crystallize, recrystallization is another powerful technique. For separating impurities with very similar boiling points, column chromatography may be necessary.

Q4: I am attempting to purify my product by fractional vacuum distillation, but I am having trouble with bumping and inconsistent boiling points. What should I do?

Troubleshooting: Fractional Vacuum Distillation

Problem Potential Cause Recommended Solution
Bumping or violent boiling. Lack of a proper boiling aid.Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[4]
Heating the flask too rapidly.Heat the distillation flask gradually and evenly.
Inconsistent boiling point. Fluctuations in the vacuum pressure.Ensure all joints are properly sealed and the vacuum source is stable. Use a manometer to monitor the pressure.[4]
Presence of volatile impurities.Collect a forerun fraction to remove any low-boiling impurities before collecting the main product fraction.
Product is not distilling over. The boiling point at the applied vacuum is too high for the heating source.Lower the pressure of the vacuum system. Ensure the heating mantle is in good contact with the flask.

Q5: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What can I do?

Troubleshooting: Recrystallization

Problem Potential Cause Recommended Solution
Product "oils out". The boiling point of the solvent is higher than the melting point of the compound.Use a solvent with a lower boiling point or a mixed solvent system.
The solution is supersaturated with impurities.Perform an initial purification step (e.g., acid-base extraction) to remove a significant portion of the impurities.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent.Reduce the amount of solvent by evaporation or add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[5]
Low recovery of crystals. Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then cool again.

Data Presentation

The following tables provide representative quantitative data for the purification of a crude this compound product. Please note that these values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Purity and Yield after Acid-Base Extraction

Parameter Crude Product After Acid-Base Extraction
Purity (GC-MS) ~85%~95%
Yield -85-95%
Appearance Dark-colored oilLight yellow oil

Table 2: Comparison of Final Purification Methods

Purification Method Purity (GC-MS) Overall Yield Key Advantages Key Disadvantages
Fractional Vacuum Distillation >99%70-85%Effective for liquid products; good for removing impurities with different boiling points.Requires specialized equipment; potential for thermal degradation if not controlled properly.
Recrystallization >99%60-80%Can yield very high purity; effective for removing soluble impurities.Only applicable if the compound is a solid or can be solidified; potential for product loss in the mother liquor.
Column Chromatography >99.5%40-70%High resolution for separating closely related impurities.Can be time-consuming and requires large volumes of solvent; may not be practical for large-scale purification.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium 4,4-dimethylhexanoate into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Washing: Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). This compound will precipitate out or form an oily layer.

  • Back-Extraction: Extract the purified acid back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.[6]

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation. Ensure all glassware is free of cracks and all joints are properly greased and sealed.[4]

  • Sample Preparation: Place the crude this compound (previously purified by acid-base extraction for best results) and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect any low-boiling forerun in a separate receiving flask. When the temperature stabilizes at the expected boiling point of this compound at the recorded pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) are good starting points to test.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Product Extraction Acid-Base Extraction Crude->Extraction Analysis_After_Extraction Purity ~95%? Extraction->Analysis_After_Extraction Purity Check Distillation Fractional Vacuum Distillation PureProduct Pure this compound (>99%) Distillation->PureProduct Recrystallization Recrystallization Recrystallization->PureProduct Chromatography Column Chromatography Chromatography->PureProduct Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis Final Purity Confirmation Analysis_After_Extraction->Distillation Yes (Liquid) Analysis_After_Extraction->Recrystallization Yes (Solid) Analysis_After_Extraction->Chromatography No

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Attempt Recrystallization OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ChangeSolvent Change Solvent / Use Mixed Solvents OilingOut->ChangeSolvent Yes Successful Successful Crystallization NoCrystals->Successful No AddAntiSolvent Add Anti-Solvent / Reduce Solvent Volume NoCrystals->AddAntiSolvent Yes ChangeSolvent->Start AddAntiSolvent->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and their potential solutions encountered during the synthesis of this compound via three common synthetic routes.

Route 1: Carboxylation of a Grignard Reagent

Q1: My yield of this compound is low, and I've isolated a significant amount of a ketone and a tertiary alcohol. What is happening?

A1: This is a common issue in Grignard carboxylation reactions. The initially formed magnesium carboxylate salt is not entirely unreactive towards the Grignard reagent. A second and even a third addition of the Grignard reagent can occur, leading to the formation of a ketone (4,4-dimethyl-3-hexanone) and a tertiary alcohol (4,4-dimethyl-3-hexanol) as side products.[1][2][3][4]

Troubleshooting:

  • Inverse Addition: Add the Grignard reagent to a slurry of dry ice (solid CO2) in an inert solvent like diethyl ether or THF. This ensures that the Grignard reagent is always in the presence of excess carbon dioxide, minimizing its reaction with the product salt.

  • Low Temperature: Maintain a very low reaction temperature (typically -78 °C) throughout the addition to reduce the rate of the side reactions.

  • Vigorous Stirring: Ensure efficient stirring to quickly disperse the Grignard reagent and promote its reaction with CO2 rather than the carboxylate.

Q2: I seem to be recovering a lot of my starting alkane (2,2-dimethylbutane) after the reaction. Why is this?

A2: Grignard reagents are highly basic and will react with any protic source, such as water, to produce the corresponding alkane.[5][6] The presence of moisture in your glassware, solvents, or even the carbon dioxide can lead to the quenching of your Grignard reagent and a lower yield of the desired carboxylic acid.

Troubleshooting:

  • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

  • Dry CO2: Pass the carbon dioxide gas through a drying agent or use freshly crushed, high-quality dry ice.

Route 2: Oxidation of 4,4-Dimethylhexan-1-ol

Q1: My final product is contaminated with a compound that has a characteristic aldehyde peak in its NMR spectrum. What is this impurity?

A1: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate (4,4-dimethylhexanal). Incomplete oxidation will result in the presence of this aldehyde in your final product.[7][8][9][10]

Troubleshooting:

  • Sufficient Oxidant: Ensure you are using a stoichiometric excess of the oxidizing agent (e.g., Jones reagent).

  • Reaction Time: Allow the reaction to proceed for a sufficient amount of time to ensure complete conversion of the intermediate aldehyde.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Monitor the reaction progress by techniques like TLC to determine the optimal reaction time and temperature.

Q2: I've noticed the formation of a sweet-smelling compound, possibly an ester. How can this be formed?

A2: Under acidic conditions, the carboxylic acid product can react with unreacted starting alcohol (4,4-dimethylhexan-1-ol) to form an ester (4,4-dimethylhexyl 4,4-dimethylhexanoate). This is a classic Fischer esterification reaction.

Troubleshooting:

  • Ensure Complete Oxidation: The most effective way to prevent ester formation is to ensure all the starting alcohol is consumed.

  • Reaction Conditions: If ester formation is a persistent issue, consider using a two-step oxidation process where the alcohol is first oxidized to the aldehyde under non-aqueous conditions (e.g., using PCC), followed by oxidation of the isolated aldehyde to the carboxylic acid.

Route 3: Hydrocarboxylation of 4,4-Dimethyl-1-pentene (B165720)

Q1: My product is a mixture of two isomeric carboxylic acids. How can I improve the selectivity?

A1: The hydrocarboxylation of a terminal alkene like 4,4-dimethyl-1-pentene can lead to the formation of both the linear (this compound) and the branched (2,2-dimethyl-3-methylpentanoic acid) isomers. The regioselectivity of this reaction is highly dependent on the catalyst and ligands used.[11][12][13][14][15]

Troubleshooting:

  • Ligand Selection: The choice of phosphine (B1218219) ligand in palladium-catalyzed hydrocarboxylation is crucial for controlling regioselectivity. For instance, some ligands favor the formation of linear products, while others direct towards branched products.[11][14]

  • Catalyst System: Different transition metal catalysts (e.g., palladium, nickel, iron) can exhibit different regioselectivities. A thorough literature review for the hydrocarboxylation of sterically hindered terminal alkenes is recommended to select the optimal catalyst system.

Q2: I am observing the formation of internal alkenes in my reaction mixture. What is the cause?

A2: Many transition metal catalysts used for hydrocarboxylation can also catalyze the isomerization of the double bond in the starting alkene. This can lead to the formation of various internal isomers of 4,4-dimethyl-1-pentene, which may or may not undergo hydrocarboxylation, leading to a complex product mixture and lower yield of the desired product.

Troubleshooting:

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes suppress alkene isomerization.

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to causing isomerization than others. Experimenting with different ligands or catalyst precursors may be necessary.

Quantitative Data Summary

Synthetic RouteDesired ProductCommon Side Product(s)Factors Influencing Side Product Formation
Grignard Carboxylation This compound4,4-dimethyl-3-hexanone, 4,4-dimethyl-3-hexanol, 2,2-dimethylbutaneReaction of Grignard with product, presence of moisture
Alcohol Oxidation This compound4,4-dimethylhexanal, 4,4-dimethylhexyl 4,4-dimethylhexanoateIncomplete oxidation, acidic conditions with unreacted alcohol
Alkene Hydrocarboxylation This compound2,2-dimethyl-3-methylpentanoic acid, internal alkene isomersCatalyst and ligand choice, reaction temperature

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromo-2,2-dimethylbutane (B1337311) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone (B3395972) bath. While stirring vigorously, add freshly crushed dry ice in small portions. Alternatively, pour the Grignard solution slowly onto a slurry of excess dry ice in anhydrous diethyl ether.

  • Work-up: Allow the mixture to warm to room temperature. Slowly add aqueous HCl (1 M) to quench the reaction and dissolve the magnesium salts. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Synthesis via Jones Oxidation of 4,4-Dimethylhexan-1-ol
  • Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid, and then slowly add this mixture to ice-cold water.

  • Oxidation: In a flask equipped with a stirrer and a thermometer, dissolve 4,4-dimethylhexan-1-ol in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • Work-up: After the addition is complete, stir the reaction for an additional 2 hours at room temperature. Quench the reaction by adding isopropanol (B130326) until the orange color disappears completely. Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Visualizations

Grignard_Carboxylation RMgX 1-halo-2,2-dimethylbutane-MgX Carboxylate R-COO-MgX+ RMgX->Carboxylate + CO2 CO2 CO2 Acid This compound Carboxylate->Acid H3O+ Ketone 4,4-dimethyl-3-hexanone Carboxylate->Ketone + RMgX Tertiary_Alcohol 4,4-dimethyl-3-hexanol Ketone->Tertiary_Alcohol + RMgX

Caption: Grignard carboxylation pathway and common side products.

Alcohol_Oxidation Alcohol 4,4-Dimethylhexan-1-ol Aldehyde 4,4-Dimethylhexanal Alcohol->Aldehyde [O] Ester Ester Side Product Alcohol->Ester Carboxylic_Acid This compound Aldehyde->Carboxylic_Acid [O] Carboxylic_Acid->Ester + Unreacted Alcohol

Caption: Oxidation of 4,4-dimethylhexan-1-ol and a potential side product.

Alkene_Hydrocarboxylation cluster_products Hydrocarboxylation Products Alkene 4,4-Dimethyl-1-pentene Linear_Acid This compound (Linear Product) Alkene->Linear_Acid CO, H2O [Catalyst] Branched_Acid Branched Isomer (Side Product) Alkene->Branched_Acid CO, H2O [Catalyst]

Caption: Regioselectivity in the hydrocarboxylation of 4,4-dimethyl-1-pentene.

References

Technical Support Center: Analysis of 4,4-Dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4,4-dimethylhexanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound derivatives.

Q1: I am observing poor peak shape and tailing during the GC-MS analysis of this compound. What could be the cause and how can I resolve it?

A1: Poor peak shape, particularly tailing, for carboxylic acids in gas chromatography (GC) is a common issue. It is often caused by the high polarity and acidic nature of the carboxyl group interacting with active sites in the GC system.

Troubleshooting Steps:

  • Derivatization: The most effective solution is to derivatize the carboxylic acid to a more volatile and less polar ester. This is a standard practice for the GC analysis of fatty acids.[1][2]

    • Recommended Method: Convert the this compound to its fatty acid methyl ester (FAME) using a reagent like trimethylsilyldiazomethane (B103560).

    • Alternative: Derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can also be used, especially for analysis by GC with negative chemical ionization mass spectrometry (NCI-MS) for enhanced sensitivity.[3]

  • GC Column Choice: If analyzing the free acid is necessary, using a specialized GC column designed for volatile free fatty acids (VFAs) is recommended. These columns are often acid-modified polyethylene (B3416737) glycol (PEG) phases.

  • Inlet and Liner Maintenance: Active sites in the GC inlet can contribute to peak tailing.

    • Ensure the inlet liner is clean and consider using a deactivated liner.

    • Regularly replace the septum to prevent bleed and contamination.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.

Q2: My mass spectrometry data for this compound shows a weak or absent molecular ion peak. Is this normal?

A2: Yes, for branched-chain carboxylic acids analyzed by electron ionization mass spectrometry (EI-MS), it is common for the molecular ion (M•+) to be of low abundance or even absent.[4] This is due to the high energy of EI, which causes extensive fragmentation.

Troubleshooting and Confirmation:

  • Look for Characteristic Fragments: Instead of relying solely on the molecular ion, look for expected fragment ions. For carboxylic acids, characteristic losses include:

    • Loss of OH (M-17): A peak corresponding to the molecular weight minus 17.[5]

    • Loss of COOH (M-45): A peak corresponding to the molecular weight minus 45.[5]

  • McLafferty Rearrangement: This is a very common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain and will produce a characteristic ion.[4][6]

  • Cleavage at the Branch Point: The presence of the dimethyl group at the C4 position creates a tertiary carbon, which is a favorable point for cleavage.[4]

  • Use a Softer Ionization Technique: If the molecular ion is critical for your analysis, consider using a softer ionization method such as chemical ionization (CI) or electrospray ionization (ESI) if using LC-MS.

Q3: I am having difficulty separating this compound from other isomeric branched-chain fatty acids in my sample. What chromatographic strategies can I employ?

A3: The co-elution of branched-chain fatty acid isomers is a known analytical challenge.[7][8]

Troubleshooting and Optimization:

  • High-Resolution GC Columns: For GC-MS analysis of FAMEs, use a long, highly-polar capillary column to improve the separation of isomers.

  • UHPLC with Chiral Stationary Phases: For liquid chromatography, ultra-high performance liquid chromatography (UHPLC) with a chiral stationary phase (CSP) can be effective for resolving enantiomers and diastereomers of branched-chain acids.[1] Polysaccharide-based CSPs are often effective for acidic compounds.[1]

  • Optimize Chromatographic Conditions:

    • Temperature Gradient (GC): A slow and optimized temperature ramp can improve the resolution of closely eluting peaks.

    • Mobile Phase Gradient (LC): A shallow and optimized mobile phase gradient can enhance the separation of isomers.

  • Two-Dimensional GC (GCxGC): For very complex samples where co-elution is severe, two-dimensional gas chromatography can provide the necessary resolving power.

Q4: What are the recommended storage conditions for samples containing this compound to ensure its stability?

A4: To prevent changes in the composition of your samples, proper storage is crucial.

Recommendations:

  • Short-term Storage: For analysis within a few days, refrigeration at 4°C is acceptable.

  • Long-term Storage: For long-term storage, it is highly recommended to freeze samples at -80°C.[7] This minimizes degradation and maintains the integrity of the sample metabolome.[7]

  • Container: Store in tightly sealed containers to prevent contamination and evaporation.

Stability and Data Summary

The stability of this compound is comparable to other saturated fatty acids. It is generally stable under normal laboratory conditions. However, certain conditions can affect its integrity.

ConditionStability/ConsiderationRecommendation
pH Stable in neutral and slightly acidic/basic conditions. Strong acidic conditions during hydrolysis can lead to epimerization at chiral centers if they exist.[1]Avoid prolonged exposure to strong acids, especially at elevated temperatures, if stereochemistry is important.
Temperature Stable at room temperature for short periods. Long-term storage at room temperature is not recommended due to the potential for slow oxidation or microbial degradation.For long-term storage, freezing at -80°C is recommended.[7]
Solvents Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane.Use high-purity solvents for analysis to avoid introducing contaminants.
Light No specific light sensitivity is reported, but as a general practice, storage in amber vials or in the dark is recommended to prevent any potential photochemical reactions.Store samples and standards in amber vials or in a dark environment.

Experimental Protocols

1. General Protocol for GC-MS Analysis of this compound as its Methyl Ester (FAME)

This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound from a biological matrix.

  • Sample Preparation (Extraction):

    • Homogenize the sample (e.g., plasma, tissue, fecal matter).

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).

    • Acidify the sample to ensure the carboxylic acid is in its protonated form for efficient extraction into the organic layer.[7]

  • Derivatization to FAME:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene/methanol).

    • Add a derivatizing agent such as trimethylsilyldiazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Quench the reaction by adding a small amount of acetic acid.

    • Evaporate the solvent and reconstitute in a solvent suitable for GC injection (e.g., hexane).

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column (e.g., DB-225ms or equivalent).

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5-10°C/minute.

      • Hold: Hold at 220°C for 5-10 minutes.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Homogenize Homogenization Sample->Homogenize Extract Liquid-Liquid Extraction (Acidified) Homogenize->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Derivatize Add Derivatizing Agent (e.g., TMS-Diazomethane) Reconstitute->Derivatize Quench Quench Reaction Derivatize->Quench Final_Prep Final Evaporation & Reconstitution Quench->Final_Prep GCMS GC-MS Analysis Final_Prep->GCMS Data Data Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (M) Molecular_Ion Molecular Ion [M]•+ m/z = 144 Molecule->Molecular_Ion EI (70 eV) M_minus_17 [M-OH]+ m/z = 127 Molecular_Ion->M_minus_17 α-cleavage M_minus_45 [M-COOH]+ m/z = 99 Molecular_Ion->M_minus_45 α-cleavage McLafferty McLafferty Rearrangement Ion Molecular_Ion->McLafferty γ-H transfer Branch_Cleavage Branch Point Cleavage Ion Molecular_Ion->Branch_Cleavage C4-C5 cleavage

Caption: Predicted EI-MS fragmentation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4,4-Dimethylhexanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse group of lipids that are increasingly recognized for their significant biological activities. The position and number of methyl branches on the fatty acid backbone can profoundly influence their physicochemical properties and, consequently, their interactions with biological systems. This guide provides a comparative overview of the known biological activities of 4,4-Dimethylhexanoic acid and its structural isomers. Due to a notable scarcity of direct comparative studies in the existing scientific literature, this guide synthesizes available data on individual isomers and the broader class of BCFAs to offer insights into their potential therapeutic applications. The information is intended to serve as a foundational resource for researchers engaged in the fields of biochemistry, pharmacology, and drug discovery.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological activities of this compound and its isomers are largely absent from published research. The following table summarizes the available information, highlighting the current knowledge gaps.

CompoundMolecular FormulaCAS NumberReported Biological Activity/Potential ApplicationsQuantitative Data (IC₅₀, MIC, etc.)
This compound C₈H₁₆O₂125639-14-9No specific biological activity reported in the reviewed literature.Not Available
2,2-Dimethylhexanoic acid C₈H₁₆O₂813-72-9Classified as a medium-chain fatty acid.[1] Used as a reagent in esterification.[2]Not Available
3,3-Dimethylhexanoic acid C₈H₁₆O₂90808-83-6Reported to be a stereoselective drug for migraines and epileptic seizures.[3]Not Available
5,5-Dimethylhexanoic acid C₈H₁₆O₂24499-80-7No specific biological activity reported, though GHS hazard statements indicate potential for acute toxicity.[4]Not Available
2,5-Dimethylhexanoic acid C₈H₁₆O₂90201-13-1Suggested potential as an antimicrobial agent, flavoring agent, and an intermediate in pharmaceutical synthesis.[5]Not Available
4,5-Dimethylhexanoic acid C₈H₁₆O₂60308-81-8Potential applications in cosmetics as an emollient and as a flavoring agent in the food industry.[6]Not Available

General Biological Activities of Branched-Chain Fatty Acids (BCFAs)

While specific data on dimethylhexanoic acid isomers is limited, research on BCFAs as a class reveals a range of biological effects:

  • Antimicrobial Activity: BCFAs are known to possess antibacterial and antifungal properties. Their mechanism of action often involves the disruption of microbial cell membranes. The efficacy of this action is dependent on the chain length and branching pattern of the fatty acid.[7]

  • Anti-inflammatory Effects: Several BCFAs have demonstrated the ability to modulate inflammatory responses.[8][9][10] They can influence the production of pro-inflammatory cytokines and regulate inflammatory signaling pathways.[9][10][11]

  • Anticancer Activity: Certain BCFAs have shown cytotoxic effects against cancer cell lines.[12][13] The proposed mechanisms include the inhibition of fatty acid biosynthesis in cancer cells, a pathway often upregulated in malignancies.[12][13]

  • Metabolic Regulation: BCFAs can influence lipid metabolism and may play a role in managing metabolic disorders such as obesity.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are outlines of key experimental protocols relevant to the study of fatty acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol details the broth microdilution method, a standard for assessing antimicrobial efficacy.[14]

  • Preparation of Fatty Acid Stock Solutions:

    • Dissolve the fatty acid in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 100 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store in aliquots at -20°C.

  • Bacterial Inoculum Preparation:

    • Culture the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solution in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (inoculum without fatty acid) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the fatty acid that results in no visible bacterial growth.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This assay provides a preliminary screening of the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.[15]

  • Preparation of Reagents:

    • Prepare a 0.5% (w/v) solution of bovine serum albumin (BSA) in a Tris-phosphate buffer saline solution (pH 6.5).

    • Prepare stock solutions of the test fatty acids in methanol (B129727).

  • Assay Procedure:

    • The reaction mixture (5 mL) should contain 0.2 mL of the BSA solution, 2.8 mL of the buffer, and 2 mL of the fatty acid solution at various concentrations.

    • A control sample should be prepared with methanol instead of the fatty acid solution.

    • Heat the samples at 72°C for 5 minutes and then allow them to cool.

  • Data Analysis:

    • Measure the absorbance of the samples at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation and determine the IC₅₀ value (the concentration required to inhibit 50% of the denaturation). Diclofenac sodium can be used as a positive control.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

  • Cell Culture:

    • Culture the desired cell line (e.g., a cancer cell line) in a suitable medium in a 96-well plate and allow the cells to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the fatty acid isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Visualization of Cellular Pathways and Experimental Workflows

Potential Signaling Pathway Modulation by BCFAs

Branched-chain fatty acids may exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

G Potential Anti-inflammatory Signaling Pathway BCFA Branched-Chain Fatty Acid TLR Toll-like Receptor (TLR) BCFA->TLR Modulates IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB IkB->NFkB Bound to Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Initiates Transcription of

Caption: Potential modulation of the NF-κB inflammatory pathway by BCFAs.

Experimental Workflow for Comparative Analysis

A systematic approach is necessary to compare the biological activities of fatty acid isomers.

G Experimental Workflow for Comparative Bioactivity Isomers This compound & Isomers Antimicrobial Antimicrobial Assays (e.g., MIC) Isomers->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation, Cytokine Profiling) Isomers->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Isomers->Cytotoxicity DataAnalysis Data Analysis & IC₅₀/MIC Determination Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Comparison Comparative Analysis of Biological Activity DataAnalysis->Comparison

Caption: A logical workflow for the comparative analysis of fatty acid isomers.

Conclusion

The study of this compound and its isomers is an area ripe for investigation. While direct comparative data on their biological activities is currently unavailable, the broader literature on branched-chain fatty acids suggests a range of potentially significant effects, including antimicrobial, anti-inflammatory, and anticancer properties. The provided experimental protocols offer a starting point for researchers to systematically evaluate and compare these compounds. Further research is essential to elucidate the specific structure-activity relationships of dimethylhexanoic acid isomers and to unlock their therapeutic potential.

References

A Comparative Guide to the Metabolic Fates of 4,4-Dimethylhexanoic Acid and 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of two positional isomers of dimethylhexanoic acid: 4,4-dimethylhexanoic acid and 4,5-dimethylhexanoic acid. While direct comparative metabolic studies for these specific compounds are not extensively available in the current scientific literature, this document outlines their predicted metabolic fates based on established principles of branched-chain fatty acid (BCFA) metabolism. Furthermore, it details the experimental protocols that would be employed to investigate their metabolism, offering a framework for future research in this area.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] Found in various dietary sources such as dairy products and ruminant fats, BCFAs play significant roles in cellular membrane fluidity, gut health, and the regulation of metabolic pathways.[1] Unlike their straight-chain counterparts, the metabolism of BCFAs requires specialized enzymatic processes, primarily occurring in the mitochondria and peroxisomes, to navigate the steric hindrance posed by the methyl branches.[1][2] The position of these methyl groups is a critical determinant of the metabolic route, which can involve a combination of alpha-oxidation and beta-oxidation.[1]

Predicted Metabolic Pathways

The structural difference between this compound and 4,5-dimethylhexanoic acid—the location of the dimethyl substitution—is predicted to lead to distinct metabolic pathways and rates of degradation.

This compound: The gem-dimethyl group at the C4 position presents a significant steric hindrance to the enzymes of the standard beta-oxidation pathway. Direct beta-oxidation is blocked because the presence of two methyl groups on the beta-carbon (relative to a potential round of oxidation) prevents the formation of a double bond by acyl-CoA dehydrogenase, a key step in the process.[3] Therefore, it is hypothesized that this compound would likely undergo an alternative metabolic route, such as omega-oxidation followed by chain shortening from the omega-end, or potentially be a substrate for peroxisomal oxidation. Complete degradation is expected to be slower and less efficient compared to its 4,5-isomer.

4,5-Dimethylhexanoic Acid: In contrast, the methyl groups at the C4 and C5 positions in 4,5-dimethylhexanoic acid allow for an initial round of beta-oxidation to proceed. The methyl group at C4 does not block the initial dehydrogenation step. Following the removal of two carbons to form acetyl-CoA, the resulting fatty acid would have a methyl group at the C2 and C3 positions. A methyl group at the beta-position (C3) would then halt further beta-oxidation.[2] At this point, the intermediate would likely enter the alpha-oxidation pathway to remove a single carbon, after which beta-oxidation could resume.[1]

Hypothetical Comparative Metabolic Data

In the absence of direct experimental data, the following table outlines the expected differences in the metabolic parameters of this compound and 4,5-dimethylhexanoic acid based on their predicted metabolic pathways. This table serves as a template for data that would be generated from the experimental protocols described below.

ParameterThis compound4,5-Dimethylhexanoic AcidRationale
Primary Metabolic Pathway Omega-oxidation, Peroxisomal oxidationBeta-oxidation followed by Alpha-oxidationThe gem-dimethyl group at C4 in this compound blocks beta-oxidation, necessitating alternative pathways. The methyl groups in 4,5-dimethylhexanoic acid allow for an initial round of beta-oxidation before requiring alpha-oxidation.
Rate of Oxidation SlowModerateThe direct blockage of beta-oxidation for the 4,4-isomer is expected to result in a slower overall rate of metabolism compared to the 4,5-isomer, which can undergo an initial round of beta-oxidation.
Key Metabolic Intermediates Dicarboxylic acidsPropionyl-CoA, Acetyl-CoAOmega-oxidation of the 4,4-isomer would lead to the formation of dicarboxylic acids. The metabolism of the 4,5-isomer via beta- and alpha-oxidation would produce standard products of fatty acid oxidation.
Cellular Location of Metabolism Mitochondria, Peroxisomes, Endoplasmic Reticulum (for omega-oxidation)Mitochondria, PeroxisomesBoth isomers are likely metabolized in the mitochondria and peroxisomes. Omega-oxidation of the 4,4-isomer would also occur in the endoplasmic reticulum.

Experimental Protocols for Comparative Metabolic Studies

To empirically determine the metabolic fates of this compound and 4,5-dimethylhexanoic acid, a series of in vitro and in vivo experiments would be required.

Protocol 1: In Vitro Metabolism using Liver Homogenates

This protocol aims to identify the primary metabolic pathways and initial breakdown products of the two isomers.

1. Sample Preparation:

  • Prepare liver homogenates from a suitable animal model (e.g., rat or mouse).

  • Synthesize deuterated standards of this compound and 4,5-dimethylhexanoic acid for use as internal standards and for metabolic tracing.[4]

2. Incubation:

  • Incubate each dimethylhexanoic acid isomer (and their deuterated counterparts) separately with the liver homogenate in a buffered solution containing necessary cofactors (ATP, CoA, NAD+, FAD).

  • Conduct incubations at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

3. Extraction of Metabolites:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen.

4. Analytical Detection (GC-MS):

  • Derivatize the dried extracts to increase the volatility of the fatty acids and their metabolites (e.g., methylation to form fatty acid methyl esters).

  • Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compounds and their metabolites based on their retention times and mass spectra.[1]

Protocol 2: In Vivo Metabolic Fate Study using Labeled Tracers

This protocol is designed to understand the whole-body distribution, metabolism, and excretion of the two isomers.

1. Animal Model:

  • Use a cohort of laboratory animals (e.g., mice or rats).

2. Administration of Labeled Compounds:

  • Administer deuterated this compound or 4,5-dimethylhexanoic acid to the animals via oral gavage or intraperitoneal injection.[5]

3. Sample Collection:

  • Collect blood, urine, and feces at various time points post-administration (e.g., 1, 4, 8, 24 hours).

  • At the end of the study, collect major organs (liver, kidney, adipose tissue, heart, brain).

4. Sample Processing and Analysis:

  • Extract lipids and metabolites from the collected samples using appropriate extraction methods (e.g., liquid-liquid extraction).[6]

  • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS to identify and quantify the parent compounds and their deuterated metabolites.[7]

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the predicted metabolic pathways and the experimental approach, the following diagrams are provided.

Predicted_Metabolism cluster_44 This compound Metabolism cluster_45 4,5-Dimethylhexanoic Acid Metabolism 4,4-DMHA This compound Omega_Ox Omega-Oxidation 4,4-DMHA->Omega_Ox Blocked Beta-Oxidation Dicarboxylic_Acid Dicarboxylic Acid Intermediate Omega_Ox->Dicarboxylic_Acid Chain_Shortening Chain Shortening Dicarboxylic_Acid->Chain_Shortening Metabolites_44 Metabolites Chain_Shortening->Metabolites_44 4,5-DMHA 4,5-Dimethylhexanoic Acid Beta_Ox_1 Beta-Oxidation (1 cycle) 4,5-DMHA->Beta_Ox_1 Intermediate Methyl-branched Intermediate Beta_Ox_1->Intermediate Alpha_Ox Alpha-Oxidation Intermediate->Alpha_Ox Blocked Beta-Oxidation Beta_Ox_2 Further Beta-Oxidation Alpha_Ox->Beta_Ox_2 Metabolites_45 Acetyl-CoA, Propionyl-CoA Beta_Ox_2->Metabolites_45

Caption: Predicted metabolic pathways for the two isomers.

Experimental_Workflow Start Comparative Metabolic Study In_Vitro In Vitro Studies (Liver Homogenates) Start->In_Vitro In_Vivo In Vivo Studies (Animal Models) Start->In_Vivo Incubation Incubation with Isomers In_Vitro->Incubation Dosing Administration of Labeled Isomers In_Vivo->Dosing Extraction_IV Metabolite Extraction Incubation->Extraction_IV Sample_Collection Blood, Urine, Tissue Collection Dosing->Sample_Collection Derivatization Chemical Derivatization Extraction_IV->Derivatization Extraction_IVO Metabolite Extraction Sample_Collection->Extraction_IVO Analysis GC-MS / LC-MS/MS Analysis Derivatization->Analysis Extraction_IVO->Analysis Data Data Analysis & Comparison Analysis->Data Conclusion Elucidation of Metabolic Pathways Data->Conclusion

Caption: General experimental workflow for comparison.

Conclusion

The structural nuances between this compound and 4,5-dimethylhexanoic acid are predicted to have a profound impact on their metabolic processing. While the 4,5-isomer is likely to be metabolized through a combination of beta- and alpha-oxidation, the 4,4-isomer is expected to undergo slower degradation via alternative pathways due to the steric hindrance of the gem-dimethyl group. The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically validate these hypotheses and to generate the much-needed quantitative data to fully understand the biological activities and potential therapeutic applications of these branched-chain fatty acids. This foundational knowledge is crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutics targeting metabolic diseases.

References

A Comparative Guide to Derivatization Reagents for the GC-MS Analysis of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of branched-chain fatty acids, such as 4,4-Dimethylhexanoic acid, is crucial for various applications, including metabolic studies and drug discovery. The analysis of such compounds by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their low volatility and the potential for poor chromatographic peak shape.[1] Derivatization of the carboxylic acid group is an essential step to increase volatility and thermal stability, thereby improving analytical performance.[2] This guide provides an objective comparison of common derivatization reagents for this compound, supported by experimental data and detailed protocols.

The structure of this compound, with two methyl groups on the fourth carbon, presents a degree of steric hindrance that may influence the efficiency of the derivatization reaction. Therefore, the choice of reagent and reaction conditions is critical for achieving complete and reproducible derivatization.

Comparison of Derivatization Reagent Performance

The selection of an appropriate derivatization reagent depends on several factors, including reaction efficiency for sterically hindered acids, reaction time and temperature, stability of the resulting derivative, and the required sensitivity of the assay. This section compares four common types of derivatization reagents: Boron Trifluoride in Methanol (BF3-Methanol), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pentafluorobenzyl Bromide (PFBBr), and (Trimethylsilyl)diazomethane (TMS-DM).

Derivatization ReagentDerivative FormedTypical Reaction ConditionsDerivative StabilitySuitability for Sterically Hindered AcidsKey Advantages & Disadvantages
BF3-Methanol Fatty Acid Methyl Ester (FAME)60-100°C for 5-60 minutes.[3]GoodGenerally effective, but may require longer reaction times or higher temperatures.Advantages: Widely used, relatively low cost.[1] Disadvantages: Requires heating, potential for artifact formation.
BSTFA (+TMCS) Trimethylsilyl (TMS) Ester60-100°C for 15-60 minutes.[4][5]Moisture-sensitive, should be analyzed relatively quickly.[6]Effective, especially with a catalyst like TMCS for hindered groups.[7]Advantages: Reacts with a wide range of functional groups, byproducts are volatile.[6] Disadvantages: Derivatives are sensitive to hydrolysis.[6]
PFBBr Pentafluorobenzyl (PFB) Ester60-70°C for 60-90 minutes.[5][8]GoodDemonstrated to be effective for branched-chain short-chain fatty acids.[8][9]Advantages: Forms highly sensitive derivatives for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.[10] Disadvantages: Reagent can be toxic, may require specific MS detection modes for optimal sensitivity.
(Trimethylsilyl)diazomethane (TMS-DM) Fatty Acid Methyl Ester (FAME)Room temperature, rapid reaction.GoodGenerally effective and proceeds under mild conditions.Advantages: Safer alternative to diazomethane, rapid and high-yielding reaction.[11][12] Disadvantages: Reagent is a potent methylating agent and should be handled with care.

Experimental Workflow and Protocols

The general workflow for the derivatization of this compound for GC-MS analysis involves sample preparation, the derivatization reaction itself, and a workup procedure to isolate the derivative for injection into the GC-MS system.

experimental_workflow General Derivatization Workflow for GC-MS Analysis sample Sample containing This compound extraction Solvent Extraction (if necessary) sample->extraction drying Drying of Sample (e.g., under Nitrogen) extraction->drying derivatization Addition of Derivatization Reagent & Reaction drying->derivatization workup Reaction Quenching & Derivative Extraction derivatization->workup analysis GC-MS Analysis workup->analysis

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Detailed Experimental Protocols

Below are detailed protocols for each of the compared derivatization reagents. These are general procedures and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: Derivatization using BF3-Methanol

  • Sample Preparation: Place a dried sample containing this compound (1-10 mg) into a screw-capped glass tube.[3]

  • Reaction: Add 2 mL of 12-14% BF3-Methanol solution to the tube.[3] Tightly cap the tube and heat at 80°C for 60 minutes.[3]

  • Workup: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane (B92381).[3] Vortex vigorously for 1 minute to extract the FAME into the hexane layer.[3]

  • Sample for Analysis: Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[3]

Protocol 2: Derivatization using BSTFA with 1% TMCS

  • Sample Preparation: Ensure the sample containing this compound is completely dry and placed in a 2 mL GC vial.[4]

  • Reaction: Add 50-100 µL of BSTFA with 1% TMCS to the sample.[4] Tightly cap the vial and heat at 60°C for 60 minutes.[4][13]

  • Workup: Cool the vial to room temperature.[4]

  • Sample for Analysis: The sample can be directly injected into the GC-MS system. If necessary, it can be diluted with an aprotic solvent like acetonitrile (B52724) or dichloromethane.[4]

Protocol 3: Derivatization using PFBBr

  • Sample Preparation: Place the dried sample in a reaction vial. Reconstitute in 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile.[5]

  • Reaction: Add 25 µL of 1% PFBBr in acetonitrile.[5] Cap the tube and heat at 60-70°C for 60-90 minutes.[5][8]

  • Workup: After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Sample for Analysis: Reconstitute the dried PFB ester in 50 µL of a suitable solvent like isooctane (B107328) for GC-MS analysis.[5]

Protocol 4: Derivatization using (Trimethylsilyl)diazomethane (TMS-DM)

  • Sample Preparation: Dissolve the dried sample containing this compound in a small volume of a suitable solvent mixture, such as methanol:toluene (2:1 v/v).

  • Reaction: Add a 2 M solution of TMS-DM in hexane dropwise at room temperature until a persistent yellow color is observed, indicating an excess of the reagent. The reaction is typically complete within 10 minutes.

  • Workup: Add a few drops of glacial acetic acid to quench the excess TMS-DM, waiting for the yellow color to disappear. Dilute the reaction mixture with a 0.5% NaCl solution.

  • Sample for Analysis: Extract the FAME with hexane. The hexane layer can be directly used for GC-MS analysis.

Conclusion and Recommendations

The choice of derivatization reagent for this compound should be guided by the specific requirements of the analysis.

  • BF3-Methanol is a robust and widely used reagent suitable for general applications where high sensitivity is not the primary concern.

  • BSTFA is a versatile reagent, particularly useful if other functional groups are present in the sample matrix that also require derivatization. The moisture sensitivity of the derivatives requires prompt analysis.

  • PFBBr is the reagent of choice for analyses requiring very high sensitivity, especially when using a GC-MS system with NCI capabilities. Its effectiveness for branched-chain fatty acids makes it a strong candidate for this compound.[8]

  • (Trimethylsilyl)diazomethane offers a rapid and efficient methylation under mild conditions and is a safer alternative to the highly toxic diazomethane.[11][12]

For the analysis of this compound, the steric hindrance of the gem-dimethyl group may slightly reduce the reaction rate compared to straight-chain acids. Therefore, ensuring complete derivatization by optimizing reaction time and temperature is crucial. For routine analysis, TMS-DM provides a good balance of efficiency, speed, and safety. For trace-level quantification, PFBBr derivatization is recommended. It is always advisable to validate the chosen method using a standard of this compound to ensure optimal derivatization efficiency and accurate quantification.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 4,4-Dimethylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of metabolites such as 4,4-Dimethylhexanoic acid is critical for advancing research in areas including metabolic disorders and drug metabolism. The two most powerful and widely used analytical techniques for the quantitative analysis of such small molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most appropriate method hinges on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the desired analytical performance.

This guide provides an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies. This will aid in the selection and cross-validation of these analytical platforms.

Data Presentation: A Comparative Analysis of Performance

The performance of an analytical method is defined by several key validation parameters. The following table summarizes the typical quantitative performance data for GC-MS and LC-MS methods in the analysis of short-chain fatty acids like this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Key Considerations
Linearity (R²) >0.99[1][2]>0.99[1][3]Both techniques demonstrate excellent linearity across a broad concentration range.
Accuracy (Recovery %) 85-115%[1][2][4]90-110%[3]LC-MS methods may offer slightly more consistent and higher recovery rates.
Precision (RSD %) ≤ 15%≤ 10%[3]Both methods provide good precision, with LC-MS often showing a slight advantage.
Limit of Detection (LOD) 0.01-1 ng/mL0.01-0.1 ng/mL[3]GC-MS can achieve very low detection limits, particularly with selective derivatization. Modern LC-MS instruments often provide superior sensitivity.
Limit of Quantitation (LOQ) 0.05-5 ng/mL[5]0.05-0.5 ng/mL[3]The LOQ for both methods allows for the quantification of trace amounts of the analyte.
Sample Preparation Requires derivatization[6]Often requires no derivatization[6]The mandatory derivatization step for GC-MS adds to the sample preparation time and complexity.
Throughput LowerHigherThe simpler sample preparation and faster run times of LC-MS generally allow for higher throughput.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.

GC-MS Method Protocol

This protocol is suitable for the quantitative analysis of this compound in biological matrices such as plasma or urine.

1. Sample Preparation (Derivatization to Trimethylsilyl (B98337) Esters):

  • Objective: To convert non-volatile this compound into a volatile trimethylsilyl (TMS) ester suitable for GC analysis.[7]

  • Procedure:

    • To 100 µL of sample (e.g., plasma, urine), add an internal standard and acidify with 10 µL of 1M HCl.

    • Extract the this compound with 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[7]

    • Cool to room temperature before injection into the GC-MS system.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

3. Quantification:

  • Identify the TMS-derivatized this compound by its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from standards prepared in the same matrix and derivatized alongside the samples.

LC-MS Method Protocol

This protocol is suitable for the direct quantitative analysis of this compound in biological fluids.

1. Sample Preparation:

  • Objective: To remove proteins and particulates from the sample matrix.[8]

  • Procedure:

    • To 100 µL of sample (e.g., plasma, urine), add 300 µL of cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[8]

    • Transfer the supernatant to a clean vial for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate this compound from other matrix components. For example, start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a specific precursor-to-product ion transition for this compound.

3. Quantification:

  • Identify this compound by its retention time and specific MRM transition.

  • Quantify the analyte using a calibration curve prepared from standards in a matched matrix.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and LC-MS methods for the analysis of this compound.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_gc_prep GC-MS Preparation cluster_lc_prep LC-MS Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Biological Sample Spike Spike with Internal Standard Sample->Spike GC_Extract Liquid-Liquid Extraction Spike->GC_Extract LC_Precipitate Protein Precipitation Spike->LC_Precipitate GC_Derivatize Derivatization (Silylation) GC_Extract->GC_Derivatize GC_MS GC-MS Analysis GC_Derivatize->GC_MS LC_Centrifuge Centrifugation LC_Precipitate->LC_Centrifuge LC_MS LC-MS/MS Analysis LC_Centrifuge->LC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing LC_MS->Data_Processing Performance_Eval Performance Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) Data_Processing->Performance_Eval Method_Comparison Method Comparison & Selection Performance_Eval->Method_Comparison

References

A Researcher's Guide to the Accurate Quantification of 4,4-Dimethylhexanoic Acid: A Comparative Analysis of Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. This guide provides a comprehensive comparison of approaches for the accurate measurement of 4,4-Dimethylhexanoic acid, a branched-chain fatty acid, with a focus on the use of isotope-labeled internal standards. Due to the current lack of a commercially available, off-the-shelf isotope-labeled standard for this specific molecule, this guide explores the practical alternatives: custom synthesis of an ideal internal standard and the use of a surrogate standard, benchmarked against external calibration.

The Critical Role of Internal Standards in Quantitative Analysis

Accurate quantification of small molecules like this compound in complex biological matrices is challenging due to variations in sample preparation, extraction efficiency, and instrument response. The use of an internal standard (IS) is a widely accepted strategy to correct for these variations. An ideal IS is a stable, isotopically labeled version of the analyte of interest, as it shares near-identical physicochemical properties and, therefore, behaves similarly throughout the analytical process.

Isotope-Labeled Standard Options for this compound

Given the absence of a readily available commercial isotope-labeled standard for this compound, researchers have two primary avenues to ensure accurate quantification:

  • Custom Synthesis of an Isotope-Labeled this compound: This approach represents the gold standard for quantitative accuracy. Companies specializing in custom organic synthesis can produce deuterated (e.g., this compound-d3) or ¹³C-labeled versions of the target analyte.[1][2][3] While this option provides the most reliable internal standard, it involves additional cost and lead time for the synthesis.

  • Use of a Surrogate Isotope-Labeled Standard: A more immediate and cost-effective alternative is the use of a commercially available, structurally similar isotope-labeled compound as a surrogate standard. For this compound, a potential surrogate could be a deuterated or ¹³C-labeled straight-chain fatty acid of similar chain length or a different branched-chain fatty acid. The validity of this approach hinges on a thorough method validation to ensure the surrogate adequately mimics the behavior of the analyte.[4]

Comparative Analysis of Quantification Methods

The following table summarizes the expected performance of three quantification strategies for this compound:

Parameter External Calibration Surrogate Isotope-Labeled Standard Custom-Synthesized Isotope-Labeled Standard
Principle Quantification based on a calibration curve of the analyte without an internal standard.Quantification using a calibration curve and a structurally similar isotope-labeled internal standard.Quantification using a calibration curve and an isotope-labeled version of the analyte as the internal standard.
Accuracy Low to ModerateModerate to HighHigh
Precision Low to ModerateModerate to HighHigh
Correction for Matrix Effects NonePartial to GoodExcellent
Correction for Extraction Variability NonePartial to GoodExcellent
Cost LowModerateHigh
Availability N/AHigh (for surrogate)Low (requires custom synthesis)
Method Validation Complexity LowHighModerate

Experimental Protocols

The accurate quantification of this compound, whether using a custom-synthesized or surrogate isotope-labeled standard, typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is often employed to improve the chromatographic properties of the fatty acid.

General Workflow for Quantification

sample Biological Sample (e.g., Plasma, Urine) spike Spike with Isotope-Labeled Internal Standard sample->spike extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction derivatization Derivatization (e.g., with BSTFA for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Processing and Quantification analysis->quantification

Caption: General experimental workflow for the quantification of this compound.

Sample Preparation and Extraction (Liquid-Liquid Extraction Example)
  • To 100 µL of the biological sample (e.g., plasma), add a known concentration of the isotope-labeled internal standard (custom-synthesized this compound-dn or a surrogate standard).

  • Acidify the sample with 10 µL of 1M HCl.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

Derivatization for GC-MS Analysis
  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Incubate at 60°C for 30 minutes.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters (Illustrative)
Parameter Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

Analyte Derivatized Form Quantification Ion (m/z) Qualifier Ion (m/z)
This compoundTMS Ester(To be determined empirically)(To be determined empirically)
Isotope-Labeled ISTMS Ester(To be determined empirically)(To be determined empirically)

Method Validation

A rigorous method validation is crucial, especially when using a surrogate standard, to ensure the reliability of the quantitative data. Key validation parameters, as outlined in FDA guidelines on bioanalytical method validation, should be assessed.[5][6][7][8][9]

Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Stability Stability Validation->Stability Recovery Extraction Recovery Validation->Recovery Parallelism Parallelism (for surrogates) Validation->Parallelism

Caption: Key parameters for bioanalytical method validation.

Parallelism: A Critical Test for Surrogate Standards

When using a surrogate standard, it is essential to demonstrate parallelism. This involves comparing the slope of the calibration curve prepared in the surrogate matrix (e.g., buffer) with the slope of the standard addition curve in the authentic biological matrix. Parallel slopes indicate that the surrogate standard and the analyte behave similarly in the presence of matrix components.[10]

Conclusion

For the accurate and precise quantification of this compound, the use of a stable isotope-labeled internal standard is strongly recommended. While a commercial standard is not currently available, custom synthesis provides the most robust solution, ensuring the highest data quality. As a more accessible alternative, a carefully selected and rigorously validated surrogate standard can also yield reliable quantitative results. The choice between these approaches will depend on the specific requirements of the research, including the desired level of accuracy, budget, and project timelines. In all cases, a comprehensive method validation adhering to regulatory guidelines is imperative to ensure the integrity of the scientific findings.

References

A Comparative Guide to the Inter-Laboratory Quantification of 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolites is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of 4,4-Dimethylhexanoic acid, a branched-chain fatty acid. The data herein is synthesized from proficiency testing programs for related short-chain and branched-chain fatty acids to provide a framework for expected performance and variability across laboratories.

Data Presentation: Comparative Analysis of Analytical Platforms

While specific inter-laboratory studies on this compound are not prevalent in published literature, data from proficiency testing programs for other fatty acids, such as those conducted by the National Institute of Standards and Technology (NIST) and the American Oil Chemists' Society (AOCS), offer valuable insights into the expected performance of common analytical techniques.[1][2] The following tables summarize typical performance characteristics for the quantification of short-chain and branched-chain fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Typical Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Short- and Branched-Chain Fatty Acid Quantification

ParameterTypical Performance CharacteristicsReferences
Derivatization Typically required to increase volatility (e.g., esterification to FAMEs or silylation).[3][3]
Limit of Detection (LOD) 0.03 - 0.6 µg/mL in plasma/serum.[4][4]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL for some SCFAs.[5][5]
Linearity (r²) > 0.995.[6][6]
Intra-day Precision (%RSD) < 10%.[7][7]
Inter-day Precision (%RSD) < 15%.[7][7]
Recovery 80% - 115%.[6][6]

Table 2: Typical Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Short- and Branched-Chain Fatty Acid Quantification

ParameterTypical Performance CharacteristicsReferences
Derivatization Can be performed without derivatization, though it can improve sensitivity.[8][8]
Limit of Detection (LOD) As low as 0.5 ng/mL.[9][9]
Limit of Quantification (LOQ) Can reach the low nM range.[9][9]
Linearity (r²) > 0.99.[10][10]
Intra-day Precision (%RSD) < 12%.[8][8]
Inter-day Precision (%RSD) < 20%.[8][8]
Recovery 80% - 120%.[11][11]

Experimental Protocols

Accurate quantification of this compound relies on robust and well-documented experimental protocols. The following are generalized methodologies for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Quantification of this compound

This protocol involves a derivatization step to convert the fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME) or a silylated ester.

1. Sample Preparation and Extraction:

  • To a 100 µL aliquot of plasma or serum, add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or a similar branched-chain fatty acid not present in the sample).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) or methyl tert-butyl ether (MTBE).[4][12]

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the organic layer containing the lipids to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Esterification):

  • To the dried lipid extract, add a derivatizing agent such as 1.25 M HCl in methanol or boron trifluoride (BF₃) in methanol.[13]

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 1 hour) to form the FAMEs.[13]

  • After cooling, add a quenching solution (e.g., water or a sodium bicarbonate solution) and a non-polar solvent like hexane (B92381) to extract the FAMEs.[13]

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A polar capillary column (e.g., DB-23 or similar) is typically used for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 60°C, ramped to 220°C.

  • Injection Mode: Splitless injection is common for trace analysis.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[12]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol may be performed with or without a derivatization step. Direct analysis is often preferred for its simplicity and speed.

1. Sample Preparation and Extraction:

  • To a 100 µL aliquot of plasma or serum, add an internal standard.

  • Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol.[9]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen if concentration is needed, or dilute with the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[14]

  • Mobile Phase: A gradient elution with two solvents is typical, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • MS/MS Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14] The transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a characteristic product ion is monitored.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma/Serum Sample is_add Add Internal Standard start->is_add extract Liquid-Liquid Extraction is_add->extract dry Evaporate to Dryness extract->dry deriv Esterification (e.g., with BF3/Methanol) dry->deriv extract2 Hexane Extraction of FAMEs deriv->extract2 gcms GC-MS Analysis extract2->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis start_lc Plasma/Serum Sample is_add_lc Add Internal Standard start_lc->is_add_lc precip Protein Precipitation is_add_lc->precip supernatant Collect Supernatant precip->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_lc Data Processing & Quantification lcms->data_lc

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

A Researcher's Guide to Purity Evaluation of Synthesized 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for evaluating the purity of synthesized 4,4-Dimethylhexanoic acid, complete with experimental protocols and data interpretation.

The quality of a synthesized active pharmaceutical ingredient (API) or key intermediate like this compound is paramount to the safety and efficacy of the final drug product. A thorough purity analysis not only quantifies the desired compound but also identifies and quantifies any process-related impurities, byproducts, or degradation products. This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by mass-based detection.High sensitivity and selectivity; provides structural information from mass spectra.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.Low ng/mL to pg/mL
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones; various detectors available (UV, MS).Lower resolution for some isomers compared to GC; sensitivity depends on the detector.ng/mL range (with MS detector)
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of unknown impurities; quantitative (qNMR).Relatively low sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.mg/mL to high µg/mL

Predicted Impurity Profile of this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods. Based on common synthetic routes for branched carboxylic acids, such as malonic ester synthesis or Grignard carboxylation, the following impurities could be present in a synthesized batch of this compound:

  • Isomers: Other dimethylhexanoic acid isomers (e.g., 2,2-, 2,4-, 3,5-dimethylhexanoic acid) may form depending on the specificity of the synthesis.[1][2][3]

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Byproducts: Products from side reactions, such as dialkylated products in a malonic ester synthesis.[4]

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

Experimental Protocols

Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of free carboxylic acids by GC-MS can be challenging due to their polarity and low volatility.[5] Derivatization to a more volatile ester form is a common and effective approach.

1. Derivatization (Esterification): a. To 1 mg of the synthesized this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol. b. Heat the mixture at 60°C for 1 hour. c. After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid. d. Extract the methyl ester with 2 x 1 mL of hexane. e. Dry the combined organic layers over anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of carboxylic acids without derivatization.

1. Sample Preparation: a. Dissolve 1 mg of the synthesized this compound in 1 mL of mobile phase. b. Filter the sample through a 0.45 µm syringe filter.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm or Mass Spectrometer with electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.

1. Sample Preparation: a. Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). b. Add a known amount of an internal standard (e.g., maleic acid) for quantification.

2. NMR Analysis:

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Experiments: ¹H NMR and ¹³C NMR.

  • ¹H NMR Parameters: 16 scans, relaxation delay of 5 seconds.

  • ¹³C NMR Parameters: 1024 scans, relaxation delay of 2 seconds.

Data Presentation and Interpretation

The data obtained from each technique should be carefully analyzed to determine the purity of the synthesized this compound.

GC-MS Data

The purity is determined by the relative peak area of the derivatized this compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity. Impurities will appear as separate peaks, and their mass spectra can be used for identification.

Table 1: Representative GC-MS Data for Purity Analysis

Retention Time (min)Peak Area (%)Tentative IdentificationKey Mass Fragments (m/z)
10.299.5Methyl 4,4-dimethylhexanoate158 (M+), 127, 101, 73, 57
9.80.3Isomer of Methyl dimethylhexanoate158 (M+), 127, 101, 87, 57
12.50.2Dialkylated byproductVaries
HPLC Data

Purity is calculated from the relative peak area of this compound in the chromatogram. The retention time of the main peak should match that of a standard.

Table 2: Representative HPLC-UV Data for Purity Analysis

Retention Time (min)Peak Area (%)Identification
5.899.6This compound
4.90.2Unknown Impurity 1
6.50.2Unknown Impurity 2
NMR Data

The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The presence of unexpected signals indicates impurities. Quantitative NMR (qNMR) can be used to determine the exact purity by comparing the integral of a characteristic proton signal of the analyte to that of a known amount of an internal standard.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
-COOH10-12br s1H
-CH₂-COOH2.2-2.4t2H
-C(CH₃)₂-CH₂-1.4-1.6t2H
-CH₂-CH₂-CH₃1.2-1.4m2H
-C(CH₃)₂0.9-1.0s6H
-CH₂-CH₃0.8-0.9t3H

Workflow and Logical Relationships

The process of evaluating the purity of synthesized this compound can be visualized as a systematic workflow.

Purity_Evaluation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_decision Decision Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification GCMS GC-MS Analysis (Derivatization) Purification->GCMS HPLC HPLC-UV/MS Analysis Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Purification->NMR Purity_Assessment Purity Assessment (%) GCMS->Purity_Assessment Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Assessment NMR->Purity_Assessment Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Decision Meets Purity Specs? Purity_Assessment->Decision Impurity_ID->Decision Structural_Confirmation->Decision Further_Purification Further_Purification Decision->Further_Purification Decision->Further_Purification No Release_for_Use Release_for_Use Decision->Release_for_Use Decision->Release_for_Use Yes

Purity Evaluation Workflow for Synthesized Compounds.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity evaluation of synthesized this compound. While HPLC provides a robust and direct method for quantification, GC-MS offers higher sensitivity and structural information for volatile impurities after derivatization. NMR spectroscopy is invaluable for unambiguous structural confirmation and can provide highly accurate quantitative results. The choice and combination of these techniques will depend on the specific requirements of the research or drug development phase. By employing these methods, researchers can confidently assess the purity of their synthesized material, ensuring the integrity and reliability of their subsequent studies.

References

A Comparative Guide to the Extraction of 4,4-Dimethylhexanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate extraction of 4,4-Dimethylhexanoic acid is a critical step in a multitude of analytical and preparative workflows. The choice of extraction methodology can significantly impact recovery rates, sample purity, and overall experimental success. This guide provides an objective comparison of common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—supported by a summary of experimental data and detailed protocols to inform your selection process.

This compound is a saturated fatty acid with the molecular formula C8H16O2. Its accurate quantification is essential in various research contexts. The selection of an appropriate extraction method is contingent on several factors, including the sample matrix, the desired purity of the extract, and the available instrumentation.

Comparative Analysis of Extraction Methods

The following table summarizes the key performance indicators for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE) as they apply to the extraction of short-chain fatty acids like this compound. The data presented is a synthesis of typical results found in the scientific literature.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Extraction Efficiency/Recovery Good to High (85-95%)High (90-100%)[1]High and Selective (90-99%)[2]
Solvent Consumption HighLow to ModerateLow (CO2 is recycled)
Extraction Time Moderate to LongFastFast (10-60 minutes)
Selectivity Low to ModerateModerate to HighHigh
Automation Potential LowHighHigh
Cost (Initial Investment) LowModerateHigh
Cost (Per Sample) ModerateLowLow to Moderate
Environmental Impact High (due to organic solvents)LowLow ("Green" solvent)[2]
Sample Purity ModerateHighHigh

Experimental Protocols

Below are detailed methodologies for each of the discussed extraction techniques. These protocols are generalized for short-chain fatty acids and can be adapted for this compound.

Liquid-Liquid Extraction (LLE) Protocol

This method relies on the differential solubility of this compound between an aqueous sample and an immiscible organic solvent.

  • Sample Preparation : Acidify the aqueous sample containing this compound to a pH of 2-3 using hydrochloric acid (HCl). This ensures the carboxylic acid is in its undissociated form, increasing its solubility in the organic solvent.[3]

  • Solvent Addition : Add an equal volume of a suitable organic solvent, such as methyl tert-butyl ether (MTBE), to the acidified sample in a separatory funnel.[3]

  • Extraction : Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent periodically to release any pressure buildup.

  • Phase Separation : Allow the layers to separate. The organic layer containing the extracted this compound will typically be the upper layer.

  • Collection : Carefully collect the organic layer. For quantitative recovery, the aqueous layer can be re-extracted with fresh organic solvent.

  • Drying and Concentration : The collected organic extracts can be dried over anhydrous sodium sulfate (B86663) and then concentrated under a gentle stream of nitrogen if necessary before analysis.

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a small volume of solvent.

  • Cartridge Selection : Choose an appropriate SPE cartridge. For acidic compounds like this compound, a polymeric strong anion exchange or a mixed-mode sorbent is often effective.

  • Cartridge Conditioning : Condition the SPE cartridge by passing a small volume of methanol (B129727) followed by deionized water through the sorbent bed.

  • Sample Loading : Load the pre-treated sample (often acidified) onto the conditioned cartridge. The this compound will be retained by the sorbent.

  • Washing : Wash the cartridge with a weak solvent to remove any unretained impurities.

  • Elution : Elute the purified this compound from the sorbent using a small volume of an appropriate elution solvent, which could be an acidified organic solvent or a mixture of solvents.

  • Analysis : The eluate can be directly analyzed or concentrated further if needed.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of the supercritical fluid can be tuned by altering pressure and temperature to achieve high selectivity.

  • Sample Preparation : The sample containing this compound is placed in an extraction vessel.

  • System Pressurization and Heating : The system is pressurized and heated to bring the CO2 to its supercritical state (above 31 °C and 74 bar).

  • Extraction : The supercritical CO2 is passed through the extraction vessel, where it dissolves the this compound. The extraction parameters (pressure, temperature, and flow rate) are optimized for maximum recovery.[4][5] For polar compounds, a co-solvent like ethanol (B145695) or methanol may be added to the CO2 to enhance extraction efficiency.[2]

  • Collection : The extract-laden supercritical fluid is then passed into a separator at a lower pressure. This causes the CO2 to lose its solvating power, and the this compound precipitates and is collected.

  • Recycling : The CO2 can be re-compressed and recycled for subsequent extractions.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction cluster_analysis 4. Analysis A Aqueous Sample B Acidification (pH 2-3) A->B C Liquid-Liquid Extraction (e.g., MTBE) B->C D Solid-Phase Extraction (Anion Exchange) B->D E Supercritical Fluid Extraction (scCO2) B->E F Solvent Evaporation/ Concentration C->F D->F E->F G Derivatization (Optional) F->G H GC-MS or LC-MS Analysis G->H

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

The choice of an extraction method for this compound is a critical decision that should be based on the specific requirements of the study. LLE is a classic, low-cost method suitable for smaller sample numbers where high solvent consumption is not a major concern. SPE offers a more modern, automatable, and environmentally friendly alternative with high recovery and purity, making it ideal for high-throughput applications. SFE stands out for its high selectivity and use of a "green" solvent, making it an excellent choice for applications requiring high purity extracts and where the initial investment in equipment is feasible. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate method to achieve reliable and accurate results in their studies of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,4-Dimethylhexanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Understanding the fundamental properties of 4,4-Dimethylhexanoic acid is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 2979-89-7

Note: Hazard classification data is not available for this compound. However, based on similar dimethylhexanoic acid isomers, it should be handled with care, assuming it may cause skin and eye irritation.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.[1]

  • Do not mix with other waste streams to avoid potentially hazardous reactions.[1]

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

4. Storage:

  • Store the waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2]

Important Considerations:

  • Do not dispose of this compound down the drain. [3]

  • In the case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • For empty containers, triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Labeled Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store Securely in a Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,4-Dimethylhexanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including isomers like 2,2-dimethylhexanoic acid and 2,5-dimethylhexanoic acid, and general safety protocols for carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a carboxylic acid that, based on data from its isomers, should be handled with care due to its potential corrosive nature and risk of causing irritation or severe burns. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on the hazard profiles of similar chemical structures, a comprehensive Personal Protective Equipment (PPE) strategy is crucial. The primary risks associated with handling similar carboxylic acids include severe skin burns and eye damage.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact which can lead to irritation or severe burns.[1][2]
Hand Protection Nitrile or other suitable chemical-resistant glovesGloves should be inspected before use and disposed of properly after handling.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAvoid breathing vapors or mists.[2][3]

Operational and Disposal Plans

A structured approach to handling and disposal is essential for safety and compliance. This includes proper preparation, handling, and waste management procedures.

Safe Handling Procedures:

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid direct contact with skin and eyes.[2]

    • Wash hands thoroughly after handling the substance.[1]

    • Keep the container tightly closed when not in use.

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.[3]

    • Wear appropriate PPE and absorb the spill with an inert material such as sand or earth.[1][3]

    • Collect the absorbed material into a suitable, labeled container for disposal.[2][3]

    • Avoid letting the chemical enter drains or waterways.[1][2][3]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.[2]

  • Do not dispose of the chemical down the drain.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Well-Ventilated Work Area (e.g., Fume Hood) gather_ppe Gather and Inspect PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_area->gather_ppe locate_safety Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) gather_ppe->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe handle_chem Handle this compound don_ppe->handle_chem wash_hands Wash Hands Thoroughly After Handling handle_chem->wash_hands dispose_chem Dispose of Chemical Waste in Labeled Hazardous Waste Container handle_chem->dispose_chem doff_ppe Doff and Dispose of Contaminated PPE in Designated Waste Container wash_hands->doff_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.